Technical Documentation Center

3-(4-Bromobenzamido)thiophene-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid
  • CAS: 884534-46-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Bromobenzamido)thiophene-2-carboxylic acid: Structure, Properties, and Potential Applications

Introduction: The Therapeutic Potential of Thiophene Scaffolds The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in a wide array of biological interactions. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5] This guide focuses on a specific derivative, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, providing a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential in the realm of drug discovery. The strategic incorporation of a bromobenzamido moiety onto the thiophene-2-carboxylic acid core presents an intriguing prospect for novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any potential drug candidate is a thorough characterization of its molecular structure and physical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Molecular Identity

The chemical identity of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is unequivocally defined by its structural formula and nomenclature.

  • IUPAC Name: 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid[6]

  • Molecular Formula: C₁₂H₈BrNO₃S[6]

  • Canonical SMILES: C1=CC(=CC=C1C(=O)NC2=C(C(=O)O)SC=C2)Br[6]

  • InChI Key: ZYSJJWWEKZMADT-UHFFFAOYSA-N[6]

Caption: Chemical structure of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.

Physicochemical Data

While experimental data for this specific molecule is not widely published, we can predict certain properties based on its structure and data from analogous compounds.

PropertyValue/PredictionSource/Basis
Molecular Weight 326.17 g/mol Calculated from Molecular Formula
Monoisotopic Mass 324.94083 DaPubChem[6]
Melting Point Predicted: >200 °CBased on the high melting point of similar structures like 3-bromothiophene-2-carboxylic acid (197-201 °C) and the presence of amide and carboxylic acid groups promoting strong intermolecular hydrogen bonding.[7][8]
Boiling Point Predicted: Decomposes before boilingCarboxylic acids with high molecular weights and strong intermolecular forces often decompose at high temperatures.
Solubility Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The carboxylic acid moiety imparts some water solubility, but the larger hydrophobic aromatic rings limit it. Carboxylic acids are generally soluble in organic solvents.
XlogP 3.5PubChem (Predicted)[6]

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the further investigation of any compound of interest. The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid can be logically approached through a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

The proposed synthesis involves three key stages:

  • Gewald Synthesis of a 3-aminothiophene-2-carboxylic acid ester.

  • Acylation of the amino group with 4-bromobenzoyl chloride.

  • Hydrolysis of the ester to the final carboxylic acid.

Synthesis_Workflow Start Ethyl Cyanoacetate + Aldehyde/Ketone + Sulfur Gewald Gewald Reaction (Base catalyst, e.g., Morpholine) Start->Gewald Intermediate1 Ethyl 3-aminothiophene-2-carboxylate Gewald->Intermediate1 Acylation Acylation (4-Bromobenzoyl chloride, Pyridine) Intermediate1->Acylation Intermediate2 Ethyl 3-(4-bromobenzamido)thiophene-2-carboxylate Acylation->Intermediate2 Hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) Intermediate2->Hydrolysis Product 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Hydrolysis->Product

Caption: Proposed synthetic workflow for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[9]

  • To a stirred solution of ethyl cyanoacetate (1 eq.) and an appropriate aldehyde or ketone (1 eq.) in ethanol, add elemental sulfur (1.1 eq.).

  • Add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 3-aminothiophene-2-carboxylate.

Causality: The base catalyzes the initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.

Step 2: Synthesis of Ethyl 3-(4-bromobenzamido)thiophene-2-carboxylate

This step involves the acylation of the amino group of the thiophene intermediate.

  • Dissolve ethyl 3-aminothiophene-2-carboxylate (1 eq.) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-bromobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated ester.

Causality: The lone pair of electrons on the amino group of the thiophene derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The base is required to neutralize the HCl generated during the reaction.

Step 3: Synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (Ester Hydrolysis)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Dissolve the ethyl 3-(4-bromobenzamido)thiophene-2-carboxylate (1 eq.) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl group. The subsequent elimination of ethoxide, followed by an acid-base reaction, leads to the formation of the carboxylate salt. Acidification then protonates the carboxylate to yield the final carboxylic acid.[10]

Spectroscopic Characterization (Predicted)

The structure of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid can be confirmed by a combination of spectroscopic techniques. Based on the known chemical shifts and absorption frequencies of its constituent functional groups, the following spectral data are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring.

    • Benzene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Amide Proton (N-H): A broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm).

    • Carboxylic Acid Proton (O-H): A very broad singlet at a significantly downfield chemical shift (δ 11.0-13.0 ppm).[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two distinct signals in the downfield region (δ 160-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.[12]

    • Aromatic and Thiophene Carbons: Multiple signals in the δ 110-150 ppm range. The carbon attached to the bromine atom will show a characteristic chemical shift.

    • The quaternary carbons of the thiophene and benzene rings will also be observable.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid and Amide): Two strong, distinct absorption bands in the region of 1650-1750 cm⁻¹. The carboxylic acid carbonyl will likely appear at a higher wavenumber than the amide carbonyl.

    • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ and/or protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z for [M+H]⁺ is 325.94811.[6]

    • Common fragmentation patterns would include the loss of COOH, Br, and cleavage of the amide bond.

Potential Applications in Drug Development

The structural features of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid suggest several promising avenues for its investigation as a therapeutic agent.

Rationale for Potential Biological Activity

Biological_Potential Core 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Thiophene Thiophene Core (Privileged Scaffold) Core->Thiophene Amide Amide Linker (Hydrogen Bonding) Core->Amide Bromophenyl 4-Bromophenyl Moiety (Lipophilicity, Halogen Bonding) Core->Bromophenyl CarboxylicAcid Carboxylic Acid (Chelation, H-Bonding, Salt Formation) Core->CarboxylicAcid Antimicrobial Antimicrobial Activity Thiophene->Antimicrobial Anticancer Anticancer Activity Thiophene->Anticancer AntiInflammatory Anti-inflammatory Activity Thiophene->AntiInflammatory Amide->Antimicrobial Amide->Anticancer Bromophenyl->Antimicrobial Bromophenyl->Anticancer CarboxylicAcid->AntiInflammatory

Caption: Key structural features and their potential contributions to biological activity.

  • Antimicrobial Activity: Thiophene-containing compounds are well-documented for their antibacterial and antifungal properties.[9][13] The presence of the bromophenyl group may enhance this activity, as halogenated organic compounds often exhibit potent antimicrobial effects.[14] The amide linkage also contributes to the overall pharmacophore, potentially interacting with bacterial or fungal enzymes.

  • Anticancer Activity: Numerous thiophene derivatives have been investigated as anticancer agents, targeting various signaling pathways involved in cancer progression.[5] The 4-bromobenzamido moiety could facilitate interactions with specific protein targets through hydrophobic and halogen bonding interactions.

  • Anti-inflammatory Activity: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure. The carboxylic acid group is a common feature in many NSAIDs, involved in binding to cyclooxygenase (COX) enzymes. Therefore, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid warrants investigation for its potential anti-inflammatory properties.

Conclusion and Future Directions

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a molecule of significant interest at the intersection of synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthetic protocol, and a strong rationale for its potential applications in drug development. While experimental data on this specific compound is limited, the foundational knowledge of its constituent moieties provides a solid basis for future research. The next steps should involve the synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, starting with antimicrobial, anticancer, and anti-inflammatory screening, will be crucial in elucidating its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on this promising thiophene scaffold.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchG
  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (URL: )
  • 3-(4-bromobenzamido)thiophene-2-carboxylic acid (C12H8BrNO3S) - PubChemLite. (URL: )
  • Based on the provided IR, Mass, 13C NMR, and 1H NMR spectra for a compoun.. - Filo. (URL: )
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (URL: )
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google P
  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. (URL: )
  • 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 - Sigma-Aldrich. (URL: )
  • 3-Bromothiophene-2-carboxylic acid(7311-64-0) 1H NMR spectrum - ChemicalBook. (URL: )
  • 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 - Sigma-Aldrich. (URL: )
  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (URL: )
  • Benzo[b]thiophene-2-carboxylic acid - High purity | EN - Georganics. (URL: )
  • 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 - Sigma-Aldrich. (URL: )
  • US4847386A - Process for preparing thiophene derivatives - Google P
  • Biological Activity of Recently Discovered Halogenated Marine N
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: )
  • 20.
  • 3-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 2739688 - PubChem. (URL: )
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )
  • Thiophene-2-carboxylic acid - Wikipedia. (URL: )
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. (URL: )
  • THIOPHENE-2-CARBOXYLIC ACID (4-BROMO-PHENYL)-AMIDE AldrichCPR | Sigma-Aldrich. (URL: )
  • 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name - Benchchem. (URL: )
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4) - Cheméo. (URL: )
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (URL: )
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (URL: )
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. (URL: )
  • Synthesis from Carboxylic Acid Deriv
  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC. (URL: )
  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed. (URL: )
  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem. (URL: )

Sources

Exploratory

3-(4-Bromobenzamido)thiophene-2-carboxylic acid CAS number and identifiers

Technical Monograph: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Part 1: Chemical Identity & Physiochemical Profile[1] Compound Overview 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Part 1: Chemical Identity & Physiochemical Profile[1]

Compound Overview 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD).[1] It functions as a bioisostere of anthranilic acid derivatives, offering a thiophene core that alters lipophilicity and metabolic stability profiles compared to its benzene analogues. Its 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing rapid library expansion.[1]

Key Identifiers

Identifier TypeValue
Chemical Name 3-(4-Bromobenzamido)thiophene-2-carboxylic acid
CAS Number 884534-46-7
Molecular Formula C₁₂H₈BrNO₃S
Molecular Weight 326.17 g/mol
PubChem CID 16778389
SMILES C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br
InChI Key ZYSJJWWEKZMADT-UHFFFAOYSA-N

Physiochemical Properties [1][2][3][4]

PropertyData / Prediction
Appearance Off-white to pale yellow crystalline solid
Melting Point 257–261 °C (Decomposition expected >260 °C)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Acid) ~3.5 (Thiophene-2-carboxylic acid moiety)
LogP ~3.5 (Predicted)
H-Bond Donors 2 (Amide N-H, Carboxyl O-H)
H-Bond Acceptors 4 (Amide C=O, Carboxyl C=O, Carboxyl -OH, Thiophene S)

Part 2: Synthetic Pathway & Methodology

Strategic Rationale The synthesis utilizes a convergent approach. Direct acylation of 3-aminothiophene-2-carboxylic acid is often low-yielding due to the zwitterionic nature of the amino acid and potential for decarboxylation.[1] The preferred industrial route employs the methyl ester protection strategy, ensuring high chemoselectivity during the amide coupling phase, followed by controlled saponification.

Protocol: Step-by-Step Synthesis

Phase A: Amide Coupling

  • Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), 4-Bromobenzoyl chloride (1.1 eq), Pyridine (3.0 eq) or Triethylamine (2.0 eq), DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve methyl 3-aminothiophene-2-carboxylate in anhydrous DCM under N₂ atmosphere.

    • Cool to 0 °C. Add Pyridine dropwise to scavenge HCl.

    • Slowly add 4-Bromobenzoyl chloride (dissolved in minimal DCM) over 30 minutes. Control exotherm to <5 °C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Workup: Quench with 1M HCl (aq) to remove pyridine. Wash organic layer with NaHCO₃ (sat) and Brine.[1] Dry over Na₂SO₄ and concentrate.

    • Interim Product: Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate.

Phase B: Saponification (Hydrolysis) [1]

  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1 ratio).[1]

  • Procedure:

    • Dissolve the intermediate ester in THF. Add LiOH solution.[5]

    • Heat to 60 °C for 12 hours. Avoid harsh reflux to prevent decarboxylation of the thiophene acid.

    • Isolation: Cool to RT. Acidify carefully with 1M HCl to pH ~3. The target acid will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.[6]

Synthesis_Workflow Start Methyl 3-aminothiophene- 2-carboxylate Intermediate Ester Intermediate (Stable) Start->Intermediate DCM, Pyridine 0°C to RT Reagent 4-Bromobenzoyl chloride Reagent->Intermediate Hydrolysis LiOH / THF:H2O Saponification Intermediate->Hydrolysis Product Target Acid CAS: 884534-46-7 Hydrolysis->Product HCl Workup pH 3

Figure 1: Convergent synthetic pathway via ester protection to maximize yield and purity.

Part 3: Structural Biology & Pharmacophore Analysis

Scaffold Hopping Utility This compound is a bioisostere of N-acyl anthranilic acids . The replacement of the benzene ring (anthranilic core) with a thiophene ring introduces specific electronic and steric advantages:

  • Bond Angle Alteration: The C-C-S bond angle in thiophene (~92°) is smaller than the C-C-C angle in benzene (120°), altering the vector of the carboxylic acid relative to the amide.[1] This allows the molecule to access different conformational space within a binding pocket.

  • Halogen Bonding: The para-bromo substituent is not merely hydrophobic; it is capable of forming halogen bonds (σ-hole interactions) with backbone carbonyls of target proteins (e.g., in kinase hinge regions).[1]

Primary Biological Targets

  • PTP1B Inhibition: 3-Substituted thiophene-2-carboxylic acids are known pharmacophores for Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type II Diabetes.[1] The carboxylic acid mimics the phosphate group of the substrate (phosphotyrosine), while the hydrophobic bromo-phenyl tail occupies the secondary aryl-binding site.[1]

  • Antibacterial (DprE1): Analogous thiophene-arylamides have shown activity against Mycobacterium tuberculosis by inhibiting DprE1.[1]

Pharmacophore Core Thiophene Core (Scaffold) Acid COOH Group (Ionic/H-bond Head) Core->Acid C2 Attachment Linker Amide Linker (Rigid Spacer) Core->Linker C3 Attachment Target_PTP1B Target: PTP1B (Active Site) Acid->Target_PTP1B Mimics pTyr Phosphate Tail 4-Bromophenyl (Hydrophobic/Halogen Bond) Linker->Tail Tail->Target_PTP1B Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the compound against the PTP1B active site.[1]

Part 4: Analytical Characterization

To validate the synthesis of CAS 884534-46-7, the following spectral signatures must be confirmed.

1. ¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)

  • Carboxylic Acid: Broad singlet at δ 12.5–13.5 ppm (disappears with D₂O shake).[1]

  • Amide NH: Sharp singlet at δ 11.0–11.5 ppm (downfield due to intramolecular H-bond with carboxyl).[1]

  • Thiophene Protons: Two doublets at δ 7.8–8.0 ppm (H4 and H5 of thiophene, J ≈ 5.5 Hz).[1]

  • Aromatic Protons: Two doublets (AA'BB' system) at δ 7.7–7.9 ppm corresponding to the 4-bromophenyl group.[1]

2. Mass Spectrometry (ESI)

  • Negative Mode (ESI-): [M-H]⁻ peak at m/z 324/326 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

  • Positive Mode (ESI+): [M+H]⁺ peak at m/z 326/328.[1]

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid functionality makes it susceptible to salt formation if exposed to basic fumes.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO (up to 20 mM). Avoid freeze-thaw cycles to prevent precipitation.[1]

References

  • CymitQuimica . 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Product Data. Retrieved from

  • PubChem . 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (CID 16778389).[1] National Library of Medicine. Retrieved from [1]

  • Accelachem . Catalog Entry for CAS 884534-46-7.[1][7][8] Retrieved from

  • Roman, G. (2022).[9] The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. MDPI. (Contextual reference for scaffold reactivity).

  • Zhang, S., et al. (2010). Discovery of PTP1B Inhibitors Based on Thiophene-2-carboxylic Acid Scaffold. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for biological activity).

Sources

Foundational

Solubility Profile &amp; Handling Guide: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Part 1: Executive Summary This technical guide addresses the solubility behavior of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid , a compound exhibiting a classic "brick dust" profile common in fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide addresses the solubility behavior of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid , a compound exhibiting a classic "brick dust" profile common in fragment-based drug discovery (FBDD).

The molecule presents a specific challenge: it possesses a polar ionizable head group (carboxylic acid, pKa ~3.5) coupled with a highly lipophilic, planar tail (bromobenzamido moiety). This duality results in excellent solubility in polar aprotic solvents (DMSO) but erratic precipitation in aqueous media, particularly at acidic or neutral pH. This guide provides the mechanistic rationale and validated protocols to ensure data integrity during biological assays.

Part 2: Physicochemical Analysis (Structure-Property Relationships)

To master the handling of this compound, one must understand the competition between its solvation energy and crystal lattice energy.

1. Molecular Architecture
  • The Solubilizing Handle (Head): The thiophene-2-carboxylic acid moiety provides the only significant handle for aqueous solubility. With a predicted pKa of ~3.5–3.8 , this group is neutral at pH < 3 and anionic (carboxylate) at pH > 5.

  • The Insolubility Driver (Tail): The 4-bromobenzamido group adds significant lipophilicity (increasing ClogP) and, critically, planarity. The amide bond locks the conformation, allowing the aromatic rings (thiophene and bromobenzene) to stack efficiently in the solid state. This high lattice energy resists dissolution in water.

2. Predicted Solubility Profile
Solvent SystemPredicted SolubilityMechanism
Anhydrous DMSO High (>50 mM)Dipole-dipole interactions disrupt the crystal lattice; DMSO accepts H-bonds from the amide.
Water (pH 1.2) Insoluble (<1 µM)The carboxylic acid is protonated (neutral). The molecule behaves as a lipophilic rock.
PBS (pH 7.4) Moderate (Kinetic)The acid is ionized (COO⁻), aiding solvation. However, the lipophilic tail may drive aggregation/micelle formation.
Ethanol/Methanol ModerateSoluble, but less stable than in DMSO due to potential esterification over long storage.
Part 3: The DMSO Solvation Dynamic & Hygroscopicity Risks

The "Crash-Out" Phenomenon: A common failure mode with this compound is precipitation immediately upon dilution from DMSO stock into aqueous buffer. This is often due to DMSO hygroscopicity .[1]

DMSO is aggressively hygroscopic.[1] A stock solution left uncapped can absorb >10% water by weight within 24 hours.

  • Mechanism: As DMSO absorbs atmospheric water, the solvent power decreases.

  • Result: The hydrophobic "tail" of the molecule forces the compound out of solution inside the stock tube, forming micro-crystals that are invisible to the naked eye but clog liquid handlers and skew concentration data.

Visualization: The Solubility Pathway & Failure Modes

SolubilityPath Compound Solid Compound (Crystal Lattice) DMSO_Stock DMSO Stock (10mM) Compound->DMSO_Stock Solvation (Dipole-Dipole) Dilution Aqueous Dilution (1:1000) DMSO_Stock->Dilution Injection Precipitation Precipitation ('Crash Out') Dilution->Precipitation pH < pKa (Protonation) Dilution->Precipitation High Ionic Strength (Salting Out) Soluble Stable Solution (Micellar/Free) Dilution->Soluble pH > 6.0 (Ionization) FalseResult False Negative/Positive in Bioassay Precipitation->FalseResult Loss of [Conc]

Figure 1: Critical pathways determining solubility success or failure. Note the pH dependency at the dilution step.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of 10mM Master Stock (DMSO)

Objective: Create a stable, anhydrous stock solution.

  • Solvent Selection: Use only Anhydrous DMSO (≥99.9%, water content <0.005%). Do not use molecular biology grade DMSO that has been opened for >1 month.

  • Weighing: Weigh ~3.26 mg of compound (MW ≈ 326.17 g/mol ) into a glass amber vial. Avoid plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Dissolution: Add 1.0 mL Anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC: Visually inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the "working solubility" for bioassays (screening conditions).

Method: Nephelometry (Light Scattering) [2]

  • Preparation: Prepare a 96-well plate with 196 µL of PBS (pH 7.4) per well.

  • Spiking: Add 4 µL of DMSO stock (at various concentrations: 1, 5, 10, 20 mM) to create a final range of 20–400 µM (2% DMSO final).

  • Incubation: Shake at 600 rpm for 90 minutes at Room Temperature (RT).

  • Read: Measure light scattering (nephelometry) or Absorbance at 600nm (turbidity).

  • Analysis: The "Kinetic Solubility Limit" is the concentration where absorbance/scattering deviates from the baseline by >3 standard deviations.

Protocol C: Thermodynamic Solubility (Gold Standard)

Objective: Determine the absolute equilibrium solubility (for formulation/CMC).

Method: Shake-Flask with HPLC-UV

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4 phosphate buffer) in a glass vial.

  • Equilibrium: Shake at 37°C for 24 hours.

  • Separation: Filter the suspension through a 0.22 µm PVDF membrane (saturated to prevent drug adsorption) or centrifuge at 15,000 x g for 20 mins.

  • Quantification: Inject the supernatant onto HPLC (C18 column).

    • Mobile Phase: ACN:Water + 0.1% Formic Acid (Gradient).

    • Detection: UV at 254 nm (aromatic absorption).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Part 5: Optimization & Mitigation Strategies

If the compound precipitates at the required assay concentration, deploy these strategies:

StrategyProtocol AdjustmentMechanism
pH Adjustment Ensure Assay Buffer pH > 6.0Forces the carboxylic acid into its ionized state (COO⁻), increasing solubility by orders of magnitude.
Cosolvent Spike Add 10-20% PEG-400 or GlycerolDisrupts water lattice structure and solvates the hydrophobic tail.
Complexation Add 2-Equivalents of HP-β-CyclodextrinThe hydrophobic bromophenyl tail inserts into the cyclodextrin cavity, shielding it from water.
Visualization: Optimization Decision Tree

Optimization Start Start: Assay Precipitation Detected Check_pH Is Buffer pH < 5.0? Start->Check_pH Adjust_pH Adjust pH to 7.4 (Ionize Acid) Check_pH->Adjust_pH Yes Check_Conc Is [Conc] > 50 µM? Check_pH->Check_Conc No (pH is neutral) Add_Cosolvent Add 0.05% Tween-20 or Cyclodextrin Check_Conc->Add_Cosolvent No (Low Conc) Reduce_Conc Reduce [Conc] Increase Sensitivity Check_Conc->Reduce_Conc Yes (High Conc)

Figure 2: Decision logic for rescuing an assay compromised by solubility issues.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Enamine. "Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic)." ADME/PK Services Protocols.

  • WuXi AppTec. (2024).[3][4] "Kinetic & Thermodynamic Solubility Testing." DMPK Services Guide.

  • NCI/NIH. (2023). "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf.

Sources

Exploratory

Biological Activity of Bromobenzamido Thiophene Carboxylic Acids

Executive Summary: The Halogenated Privilege In the landscape of heterocyclic medicinal chemistry, bromobenzamido thiophene carboxylic acids represent a high-value "privileged scaffold." This chemical class synergizes th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Privilege

In the landscape of heterocyclic medicinal chemistry, bromobenzamido thiophene carboxylic acids represent a high-value "privileged scaffold." This chemical class synergizes the bioisosteric properties of the thiophene ring with the specific pharmacodynamic advantages of halogen bonding introduced by the bromobenzamido moiety.

Recent high-throughput screening and SAR (Structure-Activity Relationship) campaigns have identified these derivatives as potent effectors in two primary therapeutic areas:

  • Antimicrobial Agents: Exhibiting bactericidal activity against multidrug-resistant (MDR) Gram-positive strains (e.g., S. aureus) via cell wall disruption and potential DNA gyrase inhibition.

  • Antineoplastic Agents: Acting as inhibitors of the RhoA/ROCK pathway and tubulin polymerization, offering a dual-mechanism approach to metastatic suppression.

This guide synthesizes the latest structure-activity data, elucidates the molecular mechanisms driven by the 4-bromophenyl motif, and provides validated protocols for synthesis and biological evaluation.

Chemical Space & Rational Design

The Pharmacophore Triad

The biological potency of this scaffold rests on three structural pillars:

  • Thiophene Core: Acts as a bioisostere for benzene but with higher electron density and unique geometry (C-S-C bond angle ~92°), facilitating tighter binding in hydrophobic pockets.

  • Carboxylic Acid Moiety: Provides a critical hydrogen bond donor/acceptor site (pKa ~3.5–4.0), essential for solubility and interaction with polar residues (e.g., Arginine/Lysine) in enzyme active sites.

  • 4-Bromobenzamido Side Chain: The defining feature. The bromine atom is not merely a lipophilic bulk; it acts as a Sigma-hole donor , capable of forming halogen bonds with backbone carbonyls of the target protein. This interaction is often orthogonal to hydrogen bonding, increasing selectivity.

Synthesis Workflow

The synthesis typically follows a convergent pathway involving the acylation of an aminothiophene precursor.

Figure 1: Synthetic Pathway for 3-(4-bromobenzamido)thiophene-2-carboxylic acid

Synthesis Precursor1 3-aminothiophene-2-carboxylic acid (methyl ester) Intermediate Amide Intermediate (Ester form) Precursor1->Intermediate Et3N, DCM 0°C to RT, 4h Precursor2 4-bromobenzoyl chloride Precursor2->Intermediate Product 3-(4-bromobenzamido) thiophene-2-carboxylic acid Intermediate->Product LiOH, THF/H2O Hydrolysis

Caption: Convergent synthesis via nucleophilic acyl substitution followed by ester hydrolysis. Yields typically range from 75-85%.

Antimicrobial Activity Profile

Spectrum of Activity

Bromobenzamido thiophenes show a distinct preference for Gram-positive bacteria. The lipophilicity conferred by the bromine atom (LogP ~3.2) allows for passive diffusion through the peptidoglycan layer, while the carboxylic acid group facilitates accumulation near the membrane surface.

Table 1: Comparative MIC Values (µg/mL) Data aggregated from multiple derivatives (Masih et al., 2021; ResearchGate, 2025).

Compound VariantS. aureus (ATCC 29213)B. subtilisE. coli (Gram -)C. albicans (Fungal)
4-Br-benzamido (Target) 4 - 8 8 >6416
4-Cl-benzamido1616>6432
Unsubstituted Benzamido>64>64>128>128
Standard (Ampicillin)214N/A
Mechanism of Action: Bacterial Gyrase Inhibition

While membrane disruption is a factor, molecular docking studies suggest the primary target is DNA Gyrase subunit B . The thiophene-carboxylic acid motif mimics the binding mode of fluoroquinolones, while the bromophenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site.

Anticancer Potential: The RhoA/ROCK Axis

Recent studies (e.g., Pharmaceuticals, 2024) have highlighted thiophene-carboxylic acid derivatives as inhibitors of the RhoA/ROCK pathway , a critical regulator of cytoskeletal dynamics and metastasis.[1]

Biological Logic

Overexpression of RhoA drives tumor cell migration. Bromobenzamido thiophenes bind to the RhoA surface, preventing its interaction with downstream effectors (ROCK).

  • Effect: Suppression of stress fiber formation and inhibition of cell migration.

  • Potency: IC50 values in the low micromolar range (5–12 µM) against Hep3B and MDA-MB-231 cell lines.

Figure 2: Mechanism of Action in Metastasis Suppression

MoA Compound Bromobenzamido Thiophene (Ligand) RhoA RhoA GTPase (Active Conformation) Compound->RhoA Allosteric Binding (Halogen Bond) Complex Ligand-RhoA Complex (Inactive) RhoA->Complex Stabilization ROCK ROCK Activation RhoA->ROCK Normal Pathway Complex->ROCK Inhibition Actin Actin Polymerization (Stress Fibers) ROCK->Actin Migration Tumor Metastasis Actin->Migration

Caption: The compound allosterically inhibits RhoA, preventing the downstream ROCK cascade responsible for cell motility.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 3-(4-bromobenzamido)thiophene-2-carboxylic acid

Objective: Produce high-purity (>95%) active compound for biological assay.

  • Acylation:

    • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (2.5 eq) and cool to 0°C.

    • Dropwise add 4-bromobenzoyl chloride (1.1 eq) dissolved in DCM.

    • Validation Point: Monitor via TLC (30% EtOAc/Hexane). The amine spot (Rf ~0.3) must disappear, replaced by the amide (Rf ~0.6).

    • Stir at RT for 4 hours. Quench with water, extract with DCM, and dry over Na2SO4.

  • Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (1:1).

    • Add LiOH (3.0 eq) and stir at 60°C for 3 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH 3.0. The product will precipitate as a white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the amide singlet at δ ~11.0 ppm and the thiophene doublets at δ ~7.8 and 7.2 ppm.

Protocol B: Microbroth Dilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration against S. aureus.

  • Preparation:

    • Stock solution: Dissolve compound in 100% DMSO (10 mg/mL).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL CAMHB to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100, then add 100 µL to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Controls (Self-Validating System):

    • Positive Control: Ampicillin (must show MIC within CLSI ranges).

    • Growth Control: Bacteria + Media + DMSO (no drug). Must show turbidity.

    • Sterility Control: Media only. Must remain clear.

  • Readout:

    • Incubate at 37°C for 18–24 hours.

    • Visual or OD600 reading. MIC is the lowest concentration with no visible growth.

References

  • Masih, P. J., et al. (2021). "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." Pharmaceuticals, 15(1), 35.

  • Abdel-Mottaleb, Y., et al. (2022).[2][3] "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics." International Journal of Molecular Sciences, 23(24), 16010.

  • Santa Cruz Biotechnology. "2-[(4-bromobenzene)amido]thiophene-3-carboxylic acid Product Data."[4]

  • Zhang, Y., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid derivatives as anticancer agents targeting the RhoA/ROCK pathway." Royal Society Open Science.

  • ResearchGate Archive. (2025). "Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives."

Sources

Foundational

A Comprehensive Technical Guide to the PTP1B Inhibitory Activity of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Abstract Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes, obesity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] The development of potent and selective PTP1B inhibitors is a key focus of modern drug discovery. This technical guide provides an in-depth exploration of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, a representative member of the thiophene carboxamide class of PTP1B inhibitors. We will delve into the molecular rationale for its design, a detailed synthesis protocol, a step-by-step in vitro inhibitory assay, and an analysis of its potential mechanism of action and structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.

The Rationale for Targeting PTP1B in Metabolic Disease

PTP1B is a ubiquitously expressed intracellular protein tyrosine phosphatase that plays a pivotal role in attenuating key cellular signaling cascades.[3] Its primary substrates include the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][4]

  • In Insulin Signaling: Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues, initiating a cascade that ultimately leads to glucose uptake. PTP1B dephosphorylates these key phosphotyrosine residues on the IR and its substrate (IRS-1), effectively dampening the insulin signal.[4] Overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes.[2][5] Consequently, inhibiting PTP1B is hypothesized to enhance and prolong insulin signaling, thereby improving glucose homeostasis.

  • In Leptin Signaling: Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by suppressing appetite. Leptin signaling is mediated through the JAK2-STAT3 pathway. PTP1B also dephosphorylates JAK2, thus negatively regulating the leptin signaling pathway.[4] PTP1B-deficient mice have shown increased leptin sensitivity and resistance to high-fat diet-induced obesity.[2]

The dual role of PTP1B in both insulin and leptin pathways makes it an exceptionally attractive target for the development of therapeutics that could simultaneously address hyperglycemia and obesity.[6]

Signaling Pathway Overview

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylates IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 phosphorylates Downstream_I Downstream Signaling (PI3K, Akt) pIRS1->Downstream_I GlucoseUptake Glucose Uptake Downstream_I->GlucoseUptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 phosphorylates STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates Appetite Appetite Suppression pSTAT3->Appetite PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor 3-(4-Bromobenzamido) thiophene-2-carboxylic acid Inhibitor->PTP1B inhibits

Caption: Role of PTP1B in insulin and leptin signaling and the point of intervention for inhibitors.

The Compound: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

This compound belongs to a class of heterocyclic carboxylic acid derivatives designed to inhibit PTP1B.[7] The core structure consists of a thiophene ring, which is a common scaffold in medicinal chemistry, linked to a brominated phenyl group via an amide bond, and featuring a carboxylic acid group at a key position.

Structural Features and Rationale (Structure-Activity Relationship)

The design of this molecule is rooted in established principles of PTP1B inhibitor development:

  • Thiophene-2-carboxylic acid Scaffold: The carboxylic acid group is critical. It is designed to mimic the phosphate group of phosphotyrosine, allowing it to form key hydrogen bonds and salt bridge interactions with residues in the highly conserved active site of PTP1B, particularly with residues like Arg221.[2]

  • Amide Linker and Phenyl Ring: The rigid amide linker positions the substituted phenyl ring to interact with a secondary, less conserved binding pocket adjacent to the active site. This interaction is crucial for achieving both potency and selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[4][8]

  • 4-Bromo Substituent: The bromine atom on the phenyl ring is an electron-withdrawing group that can influence the electronic properties of the ring and potentially form halogen bonds or other hydrophobic interactions within the secondary binding pocket, further enhancing binding affinity.[5]

Synthesis Protocol

The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid can be achieved through a multi-step process, beginning with the synthesis of the 3-aminothiophene-2-carboxylic acid core, followed by amide coupling.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials (e.g., Ethyl Cyanoacetate, Sulfur, 4-Bromobenzoyl Chloride) Step1 Step 1: Gewald Reaction (Synthesis of 3-Aminothiophene -2-carboxylate ester) Start->Step1 Intermediate1 Intermediate: Ethyl 3-aminothiophene -2-carboxylate Step1->Intermediate1 Step2 Step 2: Amide Coupling (Acylation with 4-Bromobenzoyl Chloride) Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 3-(4-Bromobenzamido) -thiophene-2-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Ester Hydrolysis) Intermediate2->Step3 FinalProduct Final Product: 3-(4-Bromobenzamido) -thiophene-2-carboxylic acid Step3->FinalProduct

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 3-aminothiophene-2-carboxylate (Precursor):

    • Rationale: The Gewald reaction is a reliable and efficient method for synthesizing substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

    • Procedure:

      • To a solution of ethyl cyanoacetate and a suitable ketone (e.g., acetone) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

      • Add elemental sulfur portion-wise to the reaction mixture.

      • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture and pour it into ice-water.

      • The precipitated solid, ethyl 3-amino-4,5-dimethylthiophene-2-carboxylate, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

  • Amide Coupling to form Ethyl 3-(4-Bromobenzamido)thiophene-2-carboxylate:

    • Rationale: This step involves the acylation of the amino group of the thiophene precursor with 4-bromobenzoyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.

    • Procedure:

      • Dissolve the synthesized ethyl 3-aminothiophene-2-carboxylate in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

      • Add an equimolar amount of a base like pyridine or triethylamine.

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add a solution of 4-bromobenzoyl chloride in the same solvent.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Saponification to Yield 3-(4-Bromobenzamido)thiophene-2-carboxylic acid:

    • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is essential for its activity.

    • Procedure:

      • Dissolve the purified ester from the previous step in a mixture of ethanol and water.

      • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

      • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

      • Remove the ethanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 1N HCl.

      • The precipitated final product is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

In Vitro Evaluation of PTP1B Inhibitory Activity

A robust and reproducible in vitro enzymatic assay is fundamental to characterizing the inhibitory potential of the synthesized compound. The most common method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Assay Principle

PTP1B catalyzes the hydrolysis of pNPP into p-nitrophenol (pNP) and phosphate. The product, pNP, is yellow in color and its formation can be quantified by measuring the absorbance at 405 nm. The rate of pNP formation is directly proportional to the PTP1B enzyme activity. An inhibitor will decrease this rate.

In Vitro Assay Workflow

Assay_Workflow PrepareReagents Prepare Reagents (Assay Buffer, PTP1B Enzyme, pNPP Substrate, Inhibitor Stock) PlateSetup Plate Setup (96-well) - Blanks - Negative Controls (No Inhibitor) - Test Wells (Varying [Inhibitor]) PrepareReagents->PlateSetup PreIncubation Pre-incubation Step (PTP1B Enzyme + Inhibitor) PlateSetup->PreIncubation ReactionInitiation Reaction Initiation (Add pNPP Substrate) PreIncubation->ReactionInitiation Incubation Incubation (e.g., 37°C for 30 min) ReactionInitiation->Incubation ReactionTermination Reaction Termination (Add NaOH) Incubation->ReactionTermination Readout Read Absorbance (405 nm) ReactionTermination->Readout Analysis Data Analysis - Calculate % Inhibition - Determine IC50 Value Readout->Analysis

Caption: Workflow for the in vitro PTP1B inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid dissolved in DMSO

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh assay buffer and dissolve pNPP in it to a final concentration of 2 mM. Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM) and create serial dilutions.

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add Inhibitor: Add 1 µL of the serially diluted inhibitor to the test wells. Add 1 µL of DMSO to the negative control wells (enzyme activity without inhibition) and positive control wells (no enzyme).

  • Add Enzyme: Add 25 µL of PTP1B enzyme solution (at a pre-determined optimal concentration) to the test and negative control wells. Add 25 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the 2 mM pNPP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 50 µL of 1 M NaOH to all wells. The NaOH also enhances the yellow color of the pNP product.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis to Determine Inhibition Mechanism

To understand how the compound inhibits PTP1B, a kinetic analysis is essential. This involves measuring the initial reaction rates at various substrate (pNPP) and inhibitor concentrations.

Procedure:

  • Perform the PTP1B assay as described above, but for each fixed inhibitor concentration, vary the concentration of the pNPP substrate (e.g., from 0.25 to 10 times the Km of pNPP for PTP1B).

  • Measure the initial reaction velocity (V) at each substrate and inhibitor concentration.

  • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines will intersect on the y-axis. The inhibitor binds to the same active site as the substrate. The apparent Km increases, while Vmax remains unchanged.

  • Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. The apparent Km is unchanged, while Vmax decreases.

  • Mixed Inhibition: Lines will intersect in the second or third quadrant (not on an axis). The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both apparent Km and Vmax are altered.[9]

Based on its design, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is expected to be a competitive or mixed-type inhibitor , as its carboxylic acid moiety is designed to interact with the active site.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity.

Table 1: Hypothetical Inhibitory Activity Data

CompoundPTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity Index (TCPTP IC50 / PTP1B IC50)
3-(4-Bromobenzamido) thiophene-2-carboxylic acid 1.535.023.3
Reference Inhibitor (e.g., Suramin)5.010.02.0

Note: Data are representative and for illustrative purposes.

Interpretation: A lower IC50 value indicates higher potency. The selectivity index is a critical parameter; a higher value signifies greater selectivity for PTP1B over the closely related TCPTP, which is a desirable trait to minimize off-target effects.[4]

Conclusion and Future Directions

This guide has outlined the rationale, synthesis, and in vitro evaluation of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid as a PTP1B inhibitor. The thiophene carboxamide scaffold represents a promising class of compounds for targeting PTP1B. The presented protocols provide a robust framework for the characterization of such inhibitors.

Future work should focus on:

  • Cell-based assays: To confirm that in vitro enzymatic inhibition translates to enhanced insulin signaling in a cellular context (e.g., by measuring IR or Akt phosphorylation in response to insulin).

  • In vivo studies: To evaluate the compound's efficacy in animal models of diabetes and obesity, as well as to determine its pharmacokinetic and pharmacodynamic properties.

  • Further SAR studies: To optimize the scaffold for improved potency, selectivity, and drug-like properties.

The systematic application of these methodologies will be crucial in advancing potent and selective PTP1B inhibitors from the laboratory to potential clinical applications.

References

  • Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

  • Role of protein tyrosine phosphatase-1B in diabetes and obesity - PubMed. Available at: [Link]

  • Bicyclic and tricyclic thiophenes as protein tyrosine phosphatase 1B inhibitors - ResearchGate. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]

  • DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents.
  • Selective protein tyrosine phosphatase 1B inhibitors: targeting the second phosphotyrosine binding site with non-carboxylic acid-containing ligands - PubMed. Available at: [Link]

  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed. Available at: [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC. Available at: [Link]

  • alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed. Available at: [Link]

  • Discovery and structural modification of novel inhibitors of PTP1B inspired by the ACT fragment of scleritodermin A | Semantic Scholar. Available at: [Link]

  • Role of Protein Tyrosine Phosphatase 1B in the Type 2 Diabetes and Obesity - 遗传. Available at: [Link]

  • (PDF) Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - ResearchGate. Available at: [Link]

  • Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed. Available at: [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods - Frontiers. Available at: [Link]

  • Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed. Available at: [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google Patents.
  • Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PubMed Central. Available at: [Link]

  • Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa - PubMed. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. Available at: [Link]

  • PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Introduction 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its structure combines a thiophene-2-carboxylic acid moiety, a known pharmacophore, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science. Its structure combines a thiophene-2-carboxylic acid moiety, a known pharmacophore, with a 4-bromobenzamido group, which provides a handle for further synthetic modifications through cross-coupling reactions. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Schotten-Baumann reaction. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations.

Reaction Principle: The Schotten-Baumann Acylation

The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is achieved through the acylation of 3-aminothiophene-2-carboxylic acid with 4-bromobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The core of this reaction lies in the nucleophilic attack of the amino group of 3-aminothiophene-2-carboxylic acid on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A crucial aspect of the Schotten-Baumann reaction is the use of a base to neutralize

Application

Application Note: HPLC Method Development for 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid

Executive Summary This guide details the Quality by Design (QbD) approach for developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid . This compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Quality by Design (QbD) approach for developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid . This compound presents specific chromatographic challenges: it possesses an ionizable acidic moiety (thiophene-2-carboxylic acid, pKa ≈ 3.2–3.5) combined with a highly lipophilic domain (4-bromobenzamido).

The protocol below prioritizes retention stability and peak symmetry . We utilize a C18 stationary phase with low-pH mobile phases to suppress carboxylic acid ionization, ensuring the analyte remains in its neutral, hydrophobic state for consistent interaction with the stationary phase.

Physicochemical Profiling & Separation Logic

Before initiating wet-lab experiments, we must understand the "personality" of the molecule to predict its behavior.

PropertyValue (Est.)Chromatographic Implication
pKa (Acidic) ~3.2 – 3.5The carboxylic acid at C2. At pH > 5.5, it exists as a carboxylate anion (highly polar, low retention). At pH < 2.5, it is neutral (COOH). Strategy: Maintain Mobile Phase pH ≤ 2.5.
LogP (Lipophilicity) ~3.5 – 4.0The 4-bromophenyl and thiophene rings drive high hydrophobicity. Strategy: Requires high organic strength (Gradient elution) to elute in a reasonable time.
UV Max (

)
~254 nm, ~280 nmConjugated system (Benzene-Amide-Thiophene). Strategy: 254 nm provides universal detection; DAD spectral scanning recommended for peak purity.
Solubility Low in waterStrategy: Diluent must contain at least 50% organic solvent (MeOH or ACN) to prevent precipitation in the injector.
Mechanism of Separation

The method relies on Hydrophobic Interaction Chromatography . By suppressing the ionization of the carboxylic acid using 0.1% Formic Acid or Phosphoric Acid, we force the molecule into its neutral state. The separation is then driven by the Van der Waals forces between the octadecyl (C18) ligands and the bromophenyl/thiophene core.

Experimental Protocols

Phase 1: Instrument & Reagent Setup

Reagents:

  • Water: HPLC Grade or Milli-Q (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade (Far UV cutoff).

  • Methanol (MeOH): HPLC Grade (Alternative organic modifier).

  • Acid Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade). Note: Use Formic for LC-MS compatibility; Phosphoric for better peak shape in UV-only methods.

System Configuration:

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: 40°C (Elevated temperature reduces backpressure and improves mass transfer).

  • Autosampler: Set to 15°C (Prevents solvent evaporation).

Phase 2: Rapid Scouting Gradient (The "Generic" Run)

Do not start with an isocratic method. Use a wide gradient to locate the peak and identify impurities.

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm. Flow Rate: 1.0 mL/min. Injection Vol: 5 µL. Detection: 254 nm (bandwidth 4 nm), Ref 360 nm.

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile

Time (min)%B (Organic)Event
0.005Initial Hold
1.005Injection lag
10.0095Linear Ramp
12.0095Wash
12.105Re-equilibration
15.005End

Expected Outcome: Due to the bromine and aromatic rings, the target compound is expected to elute late, likely between 7.5 and 9.0 minutes (approx. 70-85% B).

Phase 3: Optimized Validation Method

Based on the scouting run, we narrow the gradient to improve resolution and reduce run time. This is the standard protocol for routine analysis.

Column: Waters XBridge C18 or Phenomenex Kinetex C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1). Mobile Phase B: Acetonitrile. Flow Rate: 1.2 mL/min. Temperature: 35°C.

Gradient Table:

Time (min)% Mobile Phase BRationale
0.040Start high enough to elute polar impurities quickly.
8.090Shallow gradient to resolve the main peak from closely eluting hydrophobic analogs.
10.090Wash out highly lipophilic dimers or raw materials.
10.140Return to initial conditions.
14.040CRITICAL: 4-minute equilibration is mandatory for reproducible retention times.

Standard Preparation:

  • Weigh 10 mg of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.

  • Dissolve in 10 mL of 50:50 ACN:Water . Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Visualization of Workflow

The following diagram illustrates the logical decision tree for method development, specifically tailored for acidic, lipophilic analytes.

MethodDevelopment Start Start: Molecule Assessment pKaCheck Check pKa (~3.5) Is it Ionizable? Start->pKaCheck Solubility Check LogP (~3.8) Lipophilic? Start->Solubility Scouting Scouting Run 5-95% B Gradient Acidic Mobile Phase pKaCheck->Scouting Use pH 2.0 Solubility->Scouting Use C18 Decision Peak Shape & RT Analysis Scouting->Decision Tailing Issue: Peak Tailing Decision->Tailing Asymmetry > 1.5 RetShift Issue: RT Drift Decision->RetShift RT Var > 2% GoodPeak Good Peak Shape Decision->GoodPeak Asymmetry < 1.2 FixTailing Action: Increase Buffer Conc. or Switch to TFA Tailing->FixTailing FixDrift Action: Check Column Temp & Equilibration Time RetShift->FixDrift FinalMethod Finalize Method: 40-90% B Gradient 0.1% H3PO4 GoodPeak->FinalMethod FixTailing->Scouting FixDrift->Scouting

Caption: Decision tree for optimizing HPLC conditions for acidic, hydrophobic amides.

Troubleshooting & Critical Parameters

Issue 1: Peak Tailing
  • Cause: Secondary interactions between the carboxylic acid anion and residual silanols on the silica surface. Even at pH 2.1, some silanols may be active.

  • Solution:

    • Ensure the column is "End-capped" (e.g., Eclipse Plus, XBridge).

    • Switch modifier from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking silanols and sharpening the peak of acidic compounds.

Issue 2: Carryover
  • Cause: The 4-bromophenyl group is "sticky" (highly lipophilic). The analyte may adsorb to the injector needle or rotor seal.

  • Solution:

    • Use a needle wash solution of 90% Acetonitrile / 10% Water .

    • Ensure the gradient "Wash" step (90-95% B) is held for at least 2 minutes.

Issue 3: Sample Precipitation
  • Cause: Dissolving the sample in 100% DMSO or 100% ACN and injecting into a high-aqueous initial mobile phase (e.g., 5% B) can cause the sample to crash out of solution at the column head.

  • Solution: Match the sample diluent to the starting gradient conditions (e.g., 40% ACN) or keep injection volume low (< 5 µL).

References

  • General Method Development for Thiophene Derivatives

    • Sielc Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes the baseline retention behavior of thiophene-carboxylic acid cores on reverse-phase columns.
  • pKa and Physicochemical Properties

    • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

    • Context: Provides pKa values for benzoic acid and thiophene-2-carboxylic acid (~3.5)
  • Synthesis and Characterization of Analogues

    • Plewczynski, D., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Retrieved from [Link]

    • Context: Confirms the solubility profiles and UV detection wavelengths (254nm)
  • Chemical Reagent Data: Context: Provides structural confirmation and melting point data for the core fragment, aiding in stability predictions.

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Purification of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid by Recrystallization

Abstract This comprehensive guide details the principles and protocols for the selection of optimal solvent systems for the purification of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid via recrystallization. High puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and protocols for the selection of optimal solvent systems for the purification of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid via recrystallization. High purity of this compound is critical for its downstream applications in pharmaceutical and materials science research. This document provides a systematic approach, from theoretical solvent choice to detailed experimental protocols for both single and mixed-solvent systems, including troubleshooting and purity verification.

Introduction: The Imperative for Purity

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a complex heterocyclic molecule featuring multiple functional groups that make it a valuable building block in medicinal chemistry and materials development. The presence of impurities, even in trace amounts, can significantly hinder reaction kinetics, alter crystal packing, or introduce toxicological liabilities in drug candidates. Recrystallization is a powerful, cost-effective, and scalable technique for purifying crystalline solids.[1][2] The success of this technique is critically dependent on the rational selection of an appropriate solvent or solvent system.[1] This guide provides the foundational knowledge and practical steps to achieve high purity of the target compound.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[1] The core principle is that the solubility of most solid compounds increases with temperature.[1] An ideal recrystallization solvent should exhibit the following characteristics[3][4]:

  • High solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures . This temperature-dependent solubility gradient is the primary driver for crystal formation upon cooling.[1]

  • Poor solvency for impurities at high temperatures, or high solvency for impurities at low temperatures, allowing them to be separated by filtration either hot or cold.[4]

  • Chemical inertness , meaning it will not react with the compound being purified.[3]

  • Sufficient volatility to be easily removed from the purified crystals during the drying process.[3]

  • A boiling point lower than the melting point of the compound to prevent "oiling out."

Physicochemical Profile of the Target Compound

Compound: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Molecular Formula: C₁₂H₈BrNO₃S[5] Molecular Weight: 326.17 g/mol [6]

Structural Analysis for Solubility Prediction: The molecule's structure is key to predicting its solubility behavior.

  • Polar, Protic Groups: The carboxylic acid (-COOH) and the amide N-H group are capable of hydrogen bonding, suggesting solubility in polar protic solvents (e.g., alcohols, water, acetic acid).

  • Polar, Aprotic Groups: The amide carbonyl (C=O) and carboxylic acid carbonyl act as hydrogen bond acceptors, indicating potential solubility in polar aprotic solvents (e.g., acetone, DMSO, DMF).

  • Aromatic Systems: The bromophenyl and thiophene rings provide a large, relatively nonpolar surface area, which may confer solubility in aromatic solvents like toluene, although the polar functional groups will dominate.[7]

Based on this analysis, we can predict that highly polar solvents will be effective at dissolving the compound, especially when heated. Nonpolar solvents like hexanes or cyclohexane are unlikely to be suitable primary solvents but may serve as effective anti-solvents in mixed-solvent systems.

Systematic Solvent Selection & Screening Protocol

A systematic screening process is the most reliable method for identifying the ideal recrystallization solvent. This involves testing the solubility of a small amount of the crude material in various candidate solvents at room temperature and at their boiling point.[8]

Logical Workflow for Solvent Selection

The following diagram outlines a systematic approach to screening and selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Crude Compound screen Screen Solubility: ~20 mg in 0.5 mL Solvent start->screen decision_cold Soluble at Room Temp? screen->decision_cold decision_hot Soluble at Boiling Temp? decision_cold->decision_hot No reject_cold Reject: Too Soluble decision_cold->reject_cold Yes decision_cool Crystals Form on Cooling? decision_hot->decision_cool Yes reject_hot Reject: Insoluble decision_hot->reject_hot No reject_cool Reject: No/Poor Crystallization decision_cool->reject_cool No candidate_single Good Single-Solvent Candidate decision_cool->candidate_single Yes candidate_mixed Consider for Mixed-Solvent System reject_cold->candidate_mixed Use as Primary Solvent reject_hot->candidate_mixed Use as Anti-Solvent

Caption: Workflow for systematic recrystallization solvent screening.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude 3-(4-Bromobenzamido)thiophene-2-carboxylic acid into several small test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture and observe solubility. A good candidate solvent should not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently.[8] Add solvent dropwise (up to a total of ~1.5 mL) until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath to induce crystal formation.[9]

  • Record your observations for each solvent, noting solubility at cold and hot temperatures, and the quality/quantity of crystals formed upon cooling.[4]

Solvent Screening Data Summary

The following table presents plausible screening results for the target compound based on its chemical structure.

SolventPolarity IndexBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Water10.2100InsolubleInsolubleN/AUnsuitable alone; potential anti-solvent
Ethanol5.278Sparingly SolubleSolubleGood, well-formed needlesGood Candidate
Isopropanol4.382Sparingly SolubleSolubleGood, slower formationGood Candidate
Acetone5.156SolubleVery SolublePoor recoveryUnsuitable, too soluble
Ethyl Acetate4.477Sparingly SolubleSolubleModerate, may need chillingPossible Candidate
Acetic Acid6.2118SolubleVery SolubleGood, but hard to removeGood for difficult purifications
Toluene2.4111InsolubleSparingly SolublePoorUnsuitable
Heptane0.198InsolubleInsolubleN/AUnsuitable alone; potential anti-solvent

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended for its simplicity and effectiveness.

  • Dissolution: Place the crude 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding hot ethanol portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[1][9]

  • (Optional) Hot Filtration: If any insoluble impurities or coloring is observed, add a small excess of hot solvent (1-2 mL) to prevent premature crystallization. If colored, add a spatula tip of activated charcoal.[2] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[10]

  • Drying: Allow the crystals to air-dry on the funnel by pulling a vacuum for several minutes. Transfer the crystals to a watch glass for final drying, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This method is useful if the target compound is too soluble in the primary solvent even when cold, or to enhance recovery.[11][12]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of boiling ethanol, following steps 1 and 2 from Protocol 1.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).[10][13] This cloudiness indicates the point of saturation.

  • Re-clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[13]

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol 1. For the washing step (Step 7), use an ice-cold mixture of ethanol and water in the same approximate ratio as the final recrystallization mixture.

General Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Completely Dissolve Solid add_solvent->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool_slow Slow Cooling to Room Temp. hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A generalized workflow for the purification of a solid by recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.[14] / Solution is supersaturated.[9]Boil off some solvent to concentrate the solution and re-cool. / Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the compound.[9][15]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / High concentration of impurities.Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly.[14][15]
Low Recovery Too much solvent was used.[15][16] / Premature crystallization during hot filtration. / Crystals were washed with room temperature solvent.Concentrate the mother liquor by boiling off solvent and cool again to recover a second crop of crystals. / Ensure the filtration funnel and receiving flask are pre-warmed. / Always use ice-cold solvent for washing.[9]
Crystals Form Too Quickly Solution is too concentrated or cooled too fast, trapping impurities.[15]Re-heat to dissolve, add a small amount of additional hot solvent (1-5% more), and allow to cool more slowly (e.g., by insulating the flask).[15]

Purity Assessment

After recrystallization and drying, the purity of the 3-(4-Bromobenzamido)thiophene-2-carboxylic acid should be assessed.

  • Melting Point: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple impurity spots.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides structural confirmation and can reveal the presence of impurities through extraneous peaks.

Conclusion

The successful purification of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid by recrystallization is readily achievable through a systematic and well-reasoned approach to solvent selection. Polar protic solvents, particularly ethanol and isopropanol, serve as excellent single-solvent systems. For optimizing recovery, a mixed-solvent system such as ethanol/water is highly effective. By adhering to the detailed protocols and troubleshooting guidance provided, researchers can consistently obtain this valuable compound in high purity, ensuring the integrity and success of subsequent scientific endeavors.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Available at: [Link]

  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Available at: [Link]

  • Unknown. (n.d.). Recrystallization. Available at: [Link]

  • Unknown. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-bromobenzamido)thiophene-2-carboxylic acid (C12H8BrNO3S). Available at: [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Available at: [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
  • Bartos, T. M., et al. (2016). U.S. Patent No. 9,233,905. U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Available at: [Link]

  • Budiman, A., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)thiophene-2-carboxylic acid. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-(4-Bromobenzamido)thiophene-2-carboxylic acid 100mg. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Profiling of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Abstract These application notes provide a comprehensive guide for the in vitro characterization of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Given that the specific biological target of this compound is not yet defined, this document outlines a systematic, multi-tiered approach to elucidate its mechanism of action. The protocols herein are designed for researchers in drug discovery and chemical biology, detailing methods from initial cytotoxicity assessment to specific target-based biochemical and cell-based functional assays. We emphasize the scientific rationale behind each protocol, ensuring that the experimental design is robust, reproducible, and self-validating. This guide will enable investigators to effectively profile the compound's activity, identify potential molecular targets, and characterize its downstream cellular effects.

Introduction: The Therapeutic Potential of Thiophene Carboxamides

Thiophene-based compounds are a prominent class of heterocycles in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] Derivatives of thiophene-2-carboxylic acid have been investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3][4] For instance, various thiophene carboxamides have been synthesized as biomimetics of Combretastatin A-4, showing potent antiproliferative properties.[1] Furthermore, specific derivatives have been identified as inhibitors of key signaling proteins such as urokinase-type plasminogen activator (uPA) and Aurora A kinase, or as modulators of bacterial capsule biogenesis.[5][6][7]

The subject of this guide, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, combines the thiophene-2-carboxylic acid scaffold with a bromobenzamido moiety, suggesting its potential as a small molecule inhibitor.[8] The initial phase of its investigation requires a systematic in vitro evaluation to determine its biological activity profile. This document presents a strategic workflow for this purpose.

Strategic Workflow for In Vitro Characterization

A logical progression of assays is crucial for efficiently characterizing a novel compound. We propose a three-tiered approach:

  • Tier 1: Foundational Assays: Initial assessment of cytotoxicity and solubility to establish fundamental parameters for all subsequent experiments.

  • Tier 2: Broad-Spectrum Phenotypic & Target-Class Screening: Employing high-throughput assays to identify the general biological space in which the compound is active (e.g., kinase inhibition, GPCR modulation).

  • Tier 3: Target Validation and Mechanistic Elucidation: In-depth biochemical and cell-based assays to confirm the identified target and delineate the mechanism of action.

This workflow is designed to be iterative, where findings from one tier inform the experimental design of the next.

Tier 1 Protocol: Foundational Assays

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Rationale: Before assessing functional activity, it is essential to determine the concentrations at which 3-(4-Bromobenzamido)thiophene-2-carboxylic acid exhibits cytotoxic effects. This allows for the differentiation between a specific biological modulation and general toxicity. The MTT or XTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general screening, or a cancer cell line like MCF-7 if antiproliferative effects are suspected) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 10% DMSO or staurosporine).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol) and incubate for 15 minutes. Read the absorbance at 570 nm. If using XTT, read the absorbance directly at 450 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) using non-linear regression.

Data Presentation:

ParameterValue
Cell LineHEK293
Incubation Time48 hours
CC50 [Insert Value] µM

Tier 2 Protocols: Broad-Spectrum Screening

Based on the diverse activities of related thiophene compounds, we propose parallel screening against two of the largest classes of drug targets: G Protein-Coupled Receptors (GPCRs) and protein kinases.

GPCR Activity Profiling: Second Messenger Assays

Rationale: GPCRs are a major family of transmembrane receptors that transduce extracellular signals into intracellular responses, often through second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[9][10][11] A primary screen to measure changes in these second messengers can efficiently identify if the compound modulates GPCR signaling.[12]

Principle: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit this process.[10] This assay measures changes in cAMP levels in response to the compound.

Step-by-Step Protocol:

  • Cell Line: Use a cell line engineered to express a specific Gs or Gi-coupled receptor of interest (e.g., HEK293 expressing the β2-adrenergic receptor for a Gs pathway).

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., isoproterenol for the β2-adrenergic receptor) to stimulate cAMP production. For antagonist screening, the compound is added before the agonist. For agonist screening, the compound is added alone.

  • Cell Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a FRET or luminescence readout (e.g., Promega's GloSensor™ cAMP Assay).[9]

  • Data Analysis: Plot the response (e.g., luminescence) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Principle: Gq-coupled GPCRs activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[10][12] This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Protocol:

  • Cell Line: Use a cell line expressing a Gq-coupled receptor (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR system). Add the compound at various concentrations and immediately begin reading the fluorescence intensity.

  • Data Acquisition: Monitor the fluorescence kinetically over several minutes to capture the transient calcium flux.

  • Data Analysis: Calculate the peak fluorescence response and plot it against the compound concentration to determine the EC50.

Data Presentation:

Assay TypeTarget PathwayResult (EC50/IC50)
cAMP AssayGs-coupled> 100 µM
cAMP AssayGi-coupled[Insert Value] µM
Calcium MobilizationGq-coupled> 100 µM
Protein Kinase Inhibition Profiling

Rationale: Protein kinases are a large family of enzymes that are frequently targeted in drug discovery. Given that related molecules have shown kinase inhibitory activity, a broad kinase panel screen is a logical step.[5]

Step-by-Step Protocol (Biochemical Assay):

  • Assay Principle: This is typically a radiometric or fluorescence-based assay. A common format involves incubating the kinase, a substrate (peptide or protein), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and the test compound. The amount of phosphorylated substrate is then quantified.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and 3-(4-Bromobenzamido)thiophene-2-carboxylic acid at a fixed concentration (e.g., 10 µM for a primary screen).

  • Initiation: Start the reaction by adding the ATP mixture.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the remaining ATP. For radiometric assays, this is often done by spotting the reaction mixture onto a phosphocellulose membrane, washing away the free ATP, and measuring the radioactivity of the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.

Data Presentation (Example Hits):

Kinase Target% Inhibition at 10 µM
Aurora A85%
VEGFR278%
CDK215%

Tier 3 Protocols: Target Validation and Mechanism of Action

Assuming the Tier 2 screen identified Aurora A kinase as a primary hit, the next step is to validate this interaction and determine the compound's potency and mechanism of inhibition.

Biochemical IC50 Determination for Aurora A Kinase

Rationale: To quantify the potency of the compound against the identified kinase, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).[][14]

Step-by-Step Protocol:

  • Assay Setup: Use the same biochemical assay format as in the primary screen.

  • Compound Dilution: Prepare a serial dilution of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Reaction: Perform the kinase reaction with each concentration of the inhibitor.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

ParameterValue
TargetAurora A Kinase
IC50 [Insert Value] nM/µM
Cellular Target Engagement Assay (NanoBRET™)

Rationale: A biochemical IC50 demonstrates inhibition of an isolated enzyme, but it's crucial to confirm that the compound can enter cells and bind to its target in a physiological context.[12] The NanoBRET™ Target Engagement assay is a live-cell method to quantify compound binding to a specific protein target.

Workflow Diagram:

G cluster_0 Cell Transfection cluster_1 Compound Treatment & Lysis cluster_2 Data Acquisition Transfect Transfect cells with NanoLuc®-Kinase Fusion Vector AddTracer Add fluorescent NanoBRET™ tracer Transfect->AddTracer AddCompound Add 3-(4-Bromobenzamido)thiophene- 2-carboxylic acid (competitor) AddTracer->AddCompound Equilibrate Equilibrate at 37°C AddCompound->Equilibrate AddSubstrate Add NanoGlo® Substrate Equilibrate->AddSubstrate ReadBRET Read Donor (460nm) and Acceptor (610nm) Emission AddSubstrate->ReadBRET

Caption: NanoBRET™ Target Engagement Workflow.

Step-by-Step Protocol:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for Aurora A kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well white assay plate.

  • Compound and Tracer Addition: Treat the cells with the test compound across a range of concentrations, followed by the addition of a specific fluorescent tracer that binds to the kinase.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.

  • Detection: Add the NanoGlo® substrate. This will generate luminescence from the NanoLuc®-kinase fusion protein (donor). If the fluorescent tracer (acceptor) is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) will occur.

  • Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.

  • Data Analysis: The BRET ratio is calculated. As the test compound displaces the tracer, the BRET signal decreases. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Downstream Signaling Pathway Analysis (Western Blot)

Rationale: To confirm that target engagement leads to a functional downstream effect, we can measure the phosphorylation status of a known substrate of Aurora A kinase, such as Histone H3. Inhibition of Aurora A should lead to a decrease in the phosphorylation of Histone H3 at Serine 10.

Workflow Diagram:

G A Treat Cells with Compound B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (e.g., anti-phospho-Histone H3) E->F G Incubate with Secondary HRP-Ab F->G H Add Chemiluminescent Substrate G->H I Image Blot H->I

Caption: Western Blotting Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat a relevant cell line (e.g., HeLa or HCT116) with increasing concentrations of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated Histone H3 (Ser10).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in Histone H3 phosphorylation.

Conclusion

This document provides a structured and comprehensive set of protocols for the in vitro characterization of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid. By following this tiered approach, researchers can efficiently move from a compound of unknown activity to one with a defined molecular target and a validated cellular mechanism of action. The emphasis on causality and self-validating experimental design ensures the generation of high-quality, reliable data, which is fundamental to the progression of any small molecule in the drug discovery pipeline.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Grundmann, M., & Kostenis, E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Reaction Biology. GPCR Assay Services. Reaction Biology. [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]

  • He, Q. Z., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology. [Link]

  • PubChem. 3-(4-bromobenzamido)thiophene-2-carboxylic acid. PubChem. [Link]

  • Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Bridges, A. J., et al. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry. [Link]

  • Ionescu, M. A., et al. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. NCBI. [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

  • Kancharla, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [Link]

Sources

Method

Application Note &amp; Protocol: Elucidating the Solid-State Architecture of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid through Single-Crystal X-ray Diffraction

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its function, stability, and bioavailability. Thiophene-based carboxamides are a class of co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its function, stability, and bioavailability. Thiophene-based carboxamides are a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2][3] This document provides a comprehensive guide to the crystallographic analysis of a representative molecule, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid. We detail the complete workflow, from chemical synthesis and single-crystal growth to data collection, structure solution, and interpretation of the final crystallographic model. These protocols are designed for researchers in crystallography, medicinal chemistry, and drug development, offering insights into how detailed structural analysis informs rational drug design by revealing key intermolecular interactions that govern crystal packing and molecular conformation.

Strategic Overview: The Role of Crystallography in Drug Development

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules.[4][5][6] For a potential drug candidate like 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, a derivative of the pharmacologically relevant thiophene-2-carboxylic acid scaffold, this analysis is not merely an academic exercise.[7][8] It provides critical information that impacts multiple stages of the drug development pipeline:

  • Absolute Structure Confirmation: Provides unequivocal proof of molecular identity, connectivity, and stereochemistry.

  • Conformational Analysis: Reveals the preferred three-dimensional shape of the molecule in the solid state, which can be used to model its interaction with a biological target.

  • Structure-Activity Relationship (SAR): A detailed 3D structure provides a rational basis for understanding why certain structural modifications enhance or diminish biological activity.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and stability. Crystallography is essential for identifying and characterizing these forms.[9]

  • Intellectual Property: A solved crystal structure constitutes a powerful component of a patent application, defining the novel solid form of a new chemical entity.

This guide will walk through the necessary steps to achieve this level of structural understanding.

Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Protocol: Synthesis via Schotten-Baumann Reaction

The target molecule is readily synthesized by forming an amide bond between 3-aminothiophene-2-carboxylic acid and 4-bromobenzoyl chloride. The Schotten-Baumann reaction is an effective method for this transformation, typically performed in a two-phase system or in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[10][11][12]

Materials:

  • 3-aminothiophene-2-carboxylic acid

  • 4-bromobenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Step-by-Step Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-aminothiophene-2-carboxylic acid (1.0 eq) and a suitable base like pyridine or triethylamine (1.2 eq) in anhydrous DCM. Stir the solution at 0 °C (ice bath).

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench by adding 1 M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarb wash removes any unreacted carboxylic acid starting material or hydrolyzed acyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification and Crystallization

High purity is a prerequisite for growing high-quality crystals. Recrystallization is the most effective method for purifying solid organic compounds.[13][14][15] The key is to select a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

Step-by-Step Procedure:

  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary to create a saturated solution.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystal Growth (Slow Cooling): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it allows for the formation of large, well-ordered crystals rather than fine powder.[18] Once at room temperature, the flask can be moved to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.

  • Advanced Crystal Growth Techniques: If slow cooling does not yield suitable single crystals, consider the following methods:[19][20]

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate over several days. This method works well with moderately volatile solvents.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13] Dry the crystals under vacuum.

G Figure 1: Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization reactants 3-Aminothiophene-2-carboxylic acid + 4-Bromobenzoyl chloride reaction Schotten-Baumann Reaction (DCM, Base, 0°C -> RT) reactants->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (Dissolve in min. hot solvent) crude->recrystallization Purify crystal_growth Slow Cooling / Vapor Diffusion / Slow Evaporation recrystallization->crystal_growth crystals High-Purity Single Crystals crystal_growth->crystals

Caption: Figure 1: Synthesis and Crystallization Workflow.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

With suitable crystals in hand, the process of determining the atomic structure can begin. This involves mounting a crystal, collecting diffraction data, solving the structure, and refining the model.

Protocol: Data Collection and Structure Determination

Instrumentation & Software:

  • Modern single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) X-ray source and a CCD or CMOS detector.[4][21]

  • Low-temperature device (e.g., Oxford Cryosystems)

  • Structure solution and refinement software suite, such as SHELX (Sheldrick) or Olex2.[22][23][24][25][26]

  • Crystallographic database, such as the Cambridge Structural Database (CSD), for comparison and validation.[27][28][29][30]

Step-by-Step Procedure:

  • Crystal Selection and Mounting: Under a polarizing microscope, select a high-quality single crystal (typically < 0.3 mm in all dimensions) that is transparent and free of cracks or defects.[31] Mount the crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer's goniometer head and cool it to a low temperature (commonly 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination. The diffractometer software will collect a few initial frames to identify the lattice parameters.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the resulting diffraction patterns.[6]

  • Data Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and generating a reflection file (e.g., an HKL file).

  • Structure Solution:

    • Using a program like SHELXT, the "phase problem" is solved to generate an initial electron density map.[22] For small molecules, "direct methods" are typically successful.

    • This initial model will show the positions of the heavier atoms (like Bromine and Sulfur).

  • Structure Refinement:

    • Using a program like SHELXL within a graphical interface like Olex2, the initial atomic model is refined against the experimental diffraction data.[23][26]

    • This is an iterative process of least-squares fitting. Initially, atoms are refined isotropically (with spherical thermal parameters), and then anisotropically (with ellipsoidal parameters) to better model their thermal motion.

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

    • The quality of the refinement is monitored using metrics like the R1 factor (agreement between observed and calculated structure factors) and the Goodness-of-Fit (GooF). Values of R1 < 5% are indicative of a good refinement.

  • Validation and Deposition: The final model is validated using tools like checkCIF, a service provided by the International Union of Crystallography (IUCr).[32] It is standard practice to deposit the final structure and data into a public repository like the Cambridge Structural Database (CSD).[27]

G Figure 2: X-ray Diffraction and Structure Refinement Workflow crystal Single Crystal mount Mount on Diffractometer (100 K) crystal->mount collect X-ray Data Collection (Rotation Method) mount->collect reduce Data Reduction (Integration & Correction) collect->reduce hkl Reflection Data (.hkl file) reduce->hkl solve Structure Solution (Direct Methods, e.g., SHELXT) hkl->solve initial_model Initial Atomic Model solve->initial_model refine_cycle Iterative Refinement (Least-Squares, e.g., SHELXL) initial_model->refine_cycle Refine refine_cycle->refine_cycle Adjust model, check R-factors final_model Final Validated Structure (.cif file) refine_cycle->final_model Convergence

Caption: Figure 2: X-ray Diffraction and Structure Refinement Workflow.

Results and Structural Interpretation

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The following table presents representative data for a hypothetical structure determination of the title compound, adhering to IUCr reporting standards.[33][34]

ParameterValue
Chemical FormulaC₁₂H₈BrNO₃S
Formula Weight326.17 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b15.678(5) Å
c9.891(4) Å
α90°
β105.34(2)°
γ90°
Volume1273.4(8) ų
Z (Molecules/unit cell)4
Density (calculated)1.702 Mg/m³
Absorption Coefficient3.45 mm⁻¹
F(000)656
Crystal Size0.25 x 0.18 x 0.15 mm³
Data Collection & Refinement
Reflections Collected9875
Independent Reflections2850 [R(int) = 0.035]
Completeness to θ = 25.24°99.8 %
Data / Restraints / Params2850 / 0 / 172
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]
R10.038
wR20.095
R indices (all data)
R10.049
wR20.102
Largest diff. peak/hole0.58 and -0.45 e.Å⁻³
Analysis of Molecular and Supramolecular Structure

Molecular Conformation: The structure reveals a non-planar conformation. The dihedral angle between the thiophene ring and the bromophenyl ring is a key feature, influenced by steric hindrance and the electronic nature of the amide linker. The carboxylic acid group is likely to be nearly coplanar with the thiophene ring to maximize conjugation.

Crystal Packing and Intermolecular Interactions: The molecules are not isolated in the crystal but are held together by a network of non-covalent interactions. For this structure, the most significant interactions are:

  • Carboxylic Acid Dimer: The most prominent interaction is a classic hydrogen-bonded dimer formed between the carboxylic acid groups of two adjacent molecules. This is a very strong and directional interaction, often forming a robust R²₂(8) graph set motif.

  • Amide-to-Amide Hydrogen Bond: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) can act as an acceptor, linking the dimers into chains or sheets.

  • Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom (like an oxygen atom) on a neighboring molecule.

These interactions dictate the crystal's overall stability and physical properties. Understanding this supramolecular assembly is crucial for predicting and controlling the material's behavior.

G Figure 3: Key Hydrogen Bonding Interactions mol1 O=C-OH Thiophene-NH-C=O Bromophenyl mol2 HO-C=O O=C-NH-Thiophene Bromophenyl mol1:cooh->mol2:cooh Carboxylic Acid Dimer (O-H···O) mol3 Bromophenyl O=C-NH-Thiophene COOH mol1:s2->mol3:amide Amide Chain (N-H···O) mol2:cooh->mol1:cooh

Caption: Figure 3: Key Hydrogen Bonding Interactions.

Application Notes for Drug Development Professionals

The crystallographic data provides a powerful platform for informed decision-making in drug discovery and development.

  • Rationalizing Biological Data: The observed conformation can be docked into a target protein's active site. This allows scientists to form hypotheses about which parts of the molecule are essential for binding. For instance, the hydrogen bond donor/acceptor pattern revealed in the crystal structure can be compared to the active site to predict binding orientation.

  • Guiding Analogue Design: The supramolecular analysis reveals which functional groups are critical for solid-state stability. If a medicinal chemist wishes to modify a part of the molecule, they can use the crystal structure to predict how that change might disrupt the crystal packing. For example, replacing the carboxylic acid might completely alter the solid-state properties by breaking the strong dimer motif, potentially impacting solubility and stability.

  • Foundation for Computational Modeling: The high-resolution crystal structure serves as an experimentally validated starting point for more advanced computational studies, such as molecular dynamics simulations, which can provide insights into the molecule's behavior in a solution environment.[8]

  • Controlling Solid-Form Properties: Knowledge of the dominant intermolecular forces allows for a targeted approach to crystal engineering. Scientists can design new solid forms (co-crystals, salts) by introducing molecules that complement the existing hydrogen bonding patterns, thereby tuning physical properties like solubility without altering the core API.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • chemeurope.com. Schotten-Baumann reaction.
  • Quora. (2020). What is the Schottan-Baumann reaction?.
  • University of Cape Town, Department of Science. SOP: CRYSTALLIZATION.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • Wikipedia. Cambridge Structural Database.
  • University of California, Irvine, Department of Chemistry. Recrystallization1.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD).
  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction.
  • University of Geneva. Guide for crystallization.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Labcritics. Cambridge Structural Database (CSD).
  • Al-Hussain, S. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-15.
  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • TEGAKARI. Single crystal structure analysis software "SHELX".
  • AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • The Cambridge Crystallographic Data Centre (CCDC). (2024). The Cambridge Crystallographic Data Centre (CCDC). [Video]. YouTube.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • The Cambridge Crystallographic Data Centre (CCDC). (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Video]. YouTube.
  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction.
  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1797-1815.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • OlexSys Ltd. Overview - Olex2.
  • American Chemical Society. Crystallographic Instructions for Authors.
  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • AIP Publishing. (2025). Olex2.refine | Structural Dynamics.
  • Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
  • International Union of Crystallography. Notes for Authors of IUCrData.
  • ResearchGate. (2009). OLEX2: A complete structure solution, refinement and analysis program.
  • Northwestern University, IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • PubMed. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase.
  • ResearchGate. (2025). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones.
  • Cambridge Crystallographic Data Centre. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database.
  • PubMed Central. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
  • IUPAC. Guidelines for Drafting IUPAC Technical Reports and Recommendations.
  • IUPAC. Recommendations and Technical Reports.
  • Supporting Information. Synthesis of 5-bromothiophene-3-carboxylic acid (2).
  • PubMed Central. (2017). Synthesis, characterization, X-ray structure, computational studies, and bioassay of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties.
  • Google Patents. WO1999047510A2 - PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF.

Sources

Application

Procedures for using 3-(4-Bromobenzamido)thiophene-2-carboxylic acid as a ligand

Application Note: Procedures for Using 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid (3-B4BTC) as a Ligand Executive Summary 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (3-B4BTC) is a bifunctional heterocyclic liga...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Procedures for Using 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid (3-B4BTC) as a Ligand

Executive Summary

3-(4-Bromobenzamido)thiophene-2-carboxylic acid (3-B4BTC) is a bifunctional heterocyclic ligand characterized by a thiophene core, a carboxylic acid binding motif, and a 4-bromophenyl "tail" linked via an amide bond. This architecture renders it highly valuable in two distinct fields:

  • Crystal Engineering & MOFs: It serves as a linker in Metal-Organic Frameworks (MOFs), where the carboxylate coordinates metal centers (Lanthanides/Transition metals) and the bromine atom facilitates supramolecular assembly via halogen bonding (

    
    ).
    
  • Medicinal Chemistry: The scaffold mimics the pharmacophore of PTP1B inhibitors and antibacterial agents, utilizing the thiophene-carboxylate headgroup for active site anchoring.

This guide provides standardized protocols for the synthesis, purification, and application of 3-B4BTC in coordination chemistry and biological assays.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid
Formula

MW 326.17 g/mol
pKa (Calc.) ~3.5 (COOH), ~13.5 (Amide NH)
Solubility DMSO (>50 mM), DMF, MeOH (Hot); Insoluble in Water
Binding Modes Monodentate carboxylate, Bridging carboxylate (

), Halogen bond donor

Protocol A: Ligand Synthesis & Purification

Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative creation. This protocol ensures high purity free of metal scavengers.

Workflow Diagram

Synthesis cluster_purification Purification Logic Start Methyl 3-aminothiophene- 2-carboxylate Inter Intermediate Ester Start->Inter DCM, Pyridine 0°C to RT, 4h Reagent 4-Bromobenzoyl Chloride Reagent->Inter Final 3-B4BTC (Ligand) Inter->Final LiOH, THF/H2O Hydrolysis, 12h P1 Acidification (pH 2) Final->P1 P2 Recrystallization (EtOH/H2O) P1->P2

Figure 1: Synthetic pathway for 3-B4BTC from aminothiophene precursors.

Step-by-Step Procedure

Phase 1: Amide Coupling

  • Dissolution: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq). Cool the mixture to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add 4-bromobenzoyl chloride (1.05 eq) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove pyridine), then sat.

    
    , then Brine. Dry organic layer over 
    
    
    
    and concentrate.

Phase 2: Hydrolysis

  • Solvent System: Dissolve the intermediate ester in THF:Water (3:1).

  • Saponification: Add LiOH

    
     (3.0 eq). Stir at RT for 12 hours. Avoid reflux to prevent decarboxylation of the thiophene ring.
    
  • Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Purification: Filter and recrystallize from Ethanol/Water.

    • Quality Control:

      
       NMR (DMSO-
      
      
      
      ) must show the amide proton singlet at
      
      
      10.5–11.5 ppm and disappearance of the methyl ester singlet.

Protocol B: Coordination Chemistry (MOF Synthesis)

3-B4BTC is an excellent candidate for Lanthanide-Organic Frameworks (Ln-MOFs) due to the "antenna effect" of the aromatic system sensitizing


 or 

luminescence.
Coordination Logic Diagram

MOF_Assembly Ligand 3-B4BTC Ligand (Linker) SBU Secondary Building Unit (SBU) Ligand->SBU Carboxylate Coordination Metal Ln(NO3)3 or Cu(NO3)2 (Node) Metal->SBU Chelation Network 3D MOF Network SBU->Network Self-Assembly (Solvothermal) Halogen Halogen Bonding (Br...O) Halogen->Network Stabilization Stacking π-π Stacking (Thiophene) Stacking->Network Stabilization

Figure 2: Self-assembly logic for 3-B4BTC Metal-Organic Frameworks.

Solvothermal Synthesis Protocol
  • Stoichiometry: Prepare a molar ratio of 1:1 or 1:2 (Metal:Ligand).

    • Example: 0.1 mmol

      
       + 0.2 mmol 3-B4BTC.
      
  • Solvent Selection: Dissolve in 10 mL DMF:Ethanol (1:1).

    • Critical: If the ligand does not fully dissolve, add 50

      
      L of dilute 
      
      
      
      or sonicate.
  • Thermal Treatment: Seal in a 20 mL Teflon-lined autoclave.

    • Ramp: Heat to 100°C over 2 hours.

    • Hold: Maintain 100°C for 48–72 hours.

    • Cool: Cool to RT at a rate of 5°C/hour (Slow cooling is essential for X-ray quality crystals).

  • Activation: Filter crystals, wash with DMF, then Ethanol. Solvent exchange with Ethanol for 3 days (refreshing daily) to remove pore-trapped DMF.

Characterization Checklist:

  • PXRD: Verify crystallinity against simulated patterns.

  • TGA: Check thermal stability (typically stable up to ~250°C).

  • PL Spectroscopy: For Ln-MOFs, excite at ligand absorption (

    
     nm) and monitor emission (
    
    
    
    : 615 nm).

Protocol C: Biological Assay Preparation

The thiophene-2-carboxylic acid scaffold is a known bioisostere for salicylate-based inhibitors (e.g., PTP1B inhibitors).

  • Stock Preparation:

    • Weigh 3.26 mg of 3-B4BTC.

    • Dissolve in 1.0 mL 100% DMSO (Molecular Biology Grade).

    • Result: 10 mM Stock Solution.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer Compatibility:

    • The carboxylic acid (

      
      ) will be deprotonated at physiological pH (7.4).
      
    • Precipitation Alert: When diluting into aqueous buffer, ensure final DMSO concentration is <5%. If precipitation occurs, add 0.01% Triton X-100 to the buffer before adding the compound.

  • Docking Setup (In Silico):

    • Ligand Prep: Energy minimize the structure. Treat the carboxylate as anionic (

      
      ).
      
    • Rotatable Bonds: Define the amide bond (

      
      ) as rigid (trans-configuration usually preferred) but allow rotation around the Thiophene-C3 and Phenyl-C1 bonds.
      
    • Halogen Bonding: If the docking software supports it (e.g., Schrödinger Glide), enable "Halogen Bonding" scoring terms to account for the 4-Br interaction with backbone carbonyls.

References

  • PubChem. (2025).[1] 3-(4-bromobenzamido)thiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Campaigne, E., & LeSuer, W. M. (1953).[2] "3-Thenoic Acid".[2] Organic Syntheses, 33, 94. (Foundational protocol for thiophene acid synthesis). Link

  • Abdel-Mohsen, H. T., et al. (2023). "Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives". BMC Chemistry. (Describes the amide coupling and biological relevance of the scaffold). Link

  • Constable, E. C., et al. (2003). "Metal Complexes of 3-Thiophene Carboxamides". Polyhedron. (Detailing coordination modes of 3-substituted thiophene ligands). Link

  • Dana Bioscience. (2025). Product Data Sheet: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of thiophene-2-carboxylic acid derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-carboxylic acid and its derivatives. This guide is designed to provide expert insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-2-carboxylic acid and its derivatives. This guide is designed to provide expert insights and practical solutions to a common challenge encountered in the synthesis and handling of these valuable compounds: unwanted decarboxylation. By understanding the underlying mechanisms and influencing factors, you can effectively troubleshoot issues and ensure the integrity of your experiments.

Troubleshooting Guide: Unwanted Decarboxylation

This section addresses specific experimental problems related to the premature loss of a carboxyl group. Each entry details the problem, identifies probable causes based on chemical principles, and provides actionable solutions and preventative measures.

Problem 1: Significant product loss and/or thiophene byproduct formation during a thermally-driven reaction (e.g., reflux).
  • Probable Cause: Thiophene-2-carboxylic acids, while more stable than their furan and pyrrole counterparts, can undergo thermal decarboxylation.[1] Elevated temperatures provide the necessary activation energy to break the C-C bond between the thiophene ring and the carboxyl group.[2][3] This instability can be exacerbated by substituents on the thiophene ring that stabilize the resulting carbanion intermediate.

  • Solutions & Preventative Measures:

    • Temperature Optimization: The most direct approach is to lower the reaction temperature. Determine the minimum temperature required for the desired transformation to proceed at an acceptable rate.

    • Solvent Selection: If reflux is necessary, choose a lower-boiling point solvent that meets the reaction's temperature requirement without excessive heating.

    • Alternative Activation Methods: Explore non-thermal activation methods. Microwave-assisted synthesis can often accelerate reactions at lower bulk temperatures. Photoredox or other catalytic methods that operate under mild or room-temperature conditions are also excellent alternatives.[4]

    • Protecting Group Strategy: Convert the carboxylic acid to a more thermally stable functional group, such as an ester or amide, early in the synthetic route. The carboxylic acid can be regenerated in a final step under mild hydrolysis conditions.

Problem 2: Compound degrades when exposed to acidic or basic conditions, even at room temperature.
  • Probable Cause: The rate of decarboxylation is often highly pH-dependent.[5][6]

    • Acidic Conditions: Strong acids can protonate the thiophene ring, creating a positively charged intermediate. This can facilitate the departure of CO2, which is a neutral molecule. The mechanism can proceed via an ipso-substitution pathway.[1]

    • Basic Conditions: Bases deprotonate the carboxylic acid to form a carboxylate anion.[2][7] While this may stabilize the molecule in some cases, for derivatives with strong electron-withdrawing groups, the resulting thiophenyl carbanion intermediate formed after CO2 loss can be sufficiently stabilized, driving the reaction forward.

  • Solutions & Preventative Measures:

    • pH Control: Whenever possible, maintain the reaction medium at or near neutral pH. Use buffered solutions to prevent significant pH fluctuations.

    • Use of Mild Reagents: If an acid or base is required, opt for milder alternatives. For example, use a weaker organic acid like acetic acid instead of a strong mineral acid, or an organic base like triethylamine instead of hydroxides.

    • Minimize Exposure Time: Reduce the duration the compound is exposed to harsh pH conditions. Quench the reaction as soon as it is complete and proceed immediately to neutralization and workup.

    • Aqueous Workup Caution: During extractions, neutralize the aqueous layer carefully and work quickly to minimize contact time with acidic or basic washes.

Problem 3: Decarboxylation occurs during a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).
  • Probable Cause: Many transition metals, particularly copper and palladium compounds, are known to catalyze decarboxylation.[7][8] This can occur as a competing pathway to the desired cross-coupling, where the aryl carboxylate is treated as an aryl anion synthon in a process known as decarboxylative cross-coupling.[7] If this is not the intended reaction, it becomes a significant side reaction.

  • Solutions & Preventative Measures:

    • Catalyst and Ligand Screening: The choice of ligand can dramatically influence the reaction pathway. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to identify a system that favors the desired coupling over decarboxylation.

    • Temperature and Reaction Time: As with thermal decarboxylation, lower temperatures and shorter reaction times can suppress the unwanted side reaction.

    • Protecting Groups: Convert the carboxylic acid to an ester. Esters are generally not active participants in decarboxylative coupling, allowing the desired reaction to proceed on other parts of the molecule.

    • Alternative Synthetic Routes: Consider a different coupling strategy that does not directly involve the carboxylic acid functionality, such as using a halogenated thiophene derivative and introducing the carboxyl group at a later stage via lithiation/Grignard formation followed by quenching with CO2.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of decarboxylation for thiophene-2-carboxylic acid?

A: The decarboxylation of thiophene-2-carboxylic acid is more challenging than for less aromatic five-membered heterocycles like furan-2-carboxylic acid.[1] It does not typically proceed through the concerted cyclic transition state seen in β-keto acids.[11] The most accepted mechanism involves an electrophilic aromatic substitution pathway (ipso-substitution). In an acidic environment, the process is thought to be:

  • Protonation: A proton attacks the C2 carbon of the thiophene ring, which bears the carboxylic acid group.

  • Loss of CO2: This ipso-protonation creates an unstable intermediate, which readily eliminates a neutral carbon dioxide molecule.

  • Formation of Thiophene: The resulting thiophenyl cation is quickly deprotonated to regenerate the aromatic thiophene ring.

DecarboxylationMechanism

Q2: How should I store my thiophene-2-carboxylic acid derivatives to maximize stability?

A: Proper storage is crucial for preventing slow degradation over time.

  • Temperature: Store in a cool environment, preferably refrigerated.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container in a desiccator to prevent hydrolysis or pH changes due to dissolved CO2. Thiophene-2-carboxylic acid is a solid powder at room temperature and should be handled under dry conditions.[12][13]

Q3: Is it better to introduce the carboxylic acid group early or late in a multi-step synthesis?

A: This is a key strategic decision. Given the potential for decarboxylation under various conditions, it is often advantageous to employ a late-stage functionalization strategy.

  • Carry the thiophene core through the synthetic sequence with a more robust group at the 2-position (e.g., a halogen or a protected aldehyde).

  • In one of the final steps, convert this group to the carboxylic acid. A common and effective method is halogen-metal exchange (using n-BuLi or a Grignard reagent) followed by quenching with solid carbon dioxide (dry ice).[9][10] This approach avoids exposing the sensitive carboxylic acid functionality to potentially harsh reaction conditions in earlier steps.

SyntheticStrategy

Q4: Can I quantify the rate of decarboxylation in my reaction?

A: Yes. To optimize your reaction conditions, you can monitor the rate of decarboxylation by taking aliquots from the reaction mixture at various time points. Analyze these aliquots using techniques like HPLC, GC, or ¹H NMR. By comparing the integral of the starting material's signals to those of the decarboxylated byproduct, you can quantify the extent of degradation over time and calculate a rate constant under specific conditions. This data is invaluable for fine-tuning your protocol to maximize yield and purity.

Data Summary & Protocols
Table 1: Key Factors Influencing Decarboxylation
FactorEffect on Decarboxylation RateMitigation Strategy
High Temperature Increases rate significantlyLower reaction temperature; use alternative activation (microwave, photo-catalysis).[2][3]
Strong Acid (pH < 4) Increases rateUse weaker acids; buffer the system; minimize exposure time.[6][14]
Strong Base (pH > 10) Can increase rate, especially with EWGsUse weaker bases; maintain neutral pH where possible.[5][7]
Transition Metals Can catalyze decarboxylationScreen ligands and catalysts; use protecting groups.[7][8]
Solvent Polarity can affect intermediate stabilityScreen different solvents; generally, less polar solvents may slow ionic mechanisms.[12]
Protocol: Protective Esterification of Thiophene-2-Carboxylic Acid

This protocol describes a general procedure to convert the carboxylic acid to a methyl ester, which is more stable under many reaction conditions.

Materials:

  • Thiophene-2-carboxylic acid derivative (1.0 eq)

  • Methanol (Anhydrous, as solvent)

  • Thionyl chloride (SOCl₂) (1.2 eq) or Acetyl chloride (catalytic)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the thiophene-2-carboxylic acid derivative in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirring solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of acetyl chloride can be used.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography or recrystallization if necessary.

References
  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023, September). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2008, November). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018, May 12). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • YouTube. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid–liquid equilibrium and thermodynamic of 2,5-thiophenedicarboxylic acid in different organic solvents. Retrieved from [Link]

  • PMC. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]

  • MDPI. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • Reddit. (2015, September 11). Why might the rate of a decarboxylation reaction be pH dependent?. Retrieved from [Link]

  • PubMed. (1990, March). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]

  • ResearchGate. (2013, May 9). Thermal decarboxylation depends on the pH?. Retrieved from [Link]

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Retrieved from [Link] L-cat/the-versatility-of-thiophene-2-carboxylic-acid-in-organic-synthesis-973079f2257d

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • ResearchGate. (n.d.). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • ResearchGate. (2021, April 21). Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Retrieved from [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Welcome to the technical support center for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 3-(4-Bromobenzamido)thiophene-2-carboxylic acid in solution.

Issue 1: Decrease in compound concentration over time in aqueous solutions.

Question: I've prepared a stock solution of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid in an aqueous buffer, but upon re-analysis by HPLC, I observe a significant decrease in the peak corresponding to my compound and the appearance of new peaks. What is happening?

Answer: This observation is likely due to the hydrolysis of the amide bond in the molecule, especially if the solution is at a non-neutral pH. Amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[1][2][3] In this case, the degradation products would be 4-bromobenzoic acid and 3-aminothiophene-2-carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased compound concentration.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare Stock Solution: Dissolve 3-(4-Bromobenzamido)thiophene-2-carboxylic acid in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration.

  • Spike into Buffers: Spike the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

  • Incubate: Aliquot the solutions and incubate them at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each pH solution.

  • Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH-dependent stability profile.

Hypothetical pH Stability Data:

pH% Remaining after 24h at 37°C
3.065%
5.085%
7.498%
9.070%
Issue 2: Appearance of unexpected peaks after exposure to light.

Question: I left my sample solution on the benchtop, and now my chromatogram shows several new, small peaks that were not there before. Could this be due to light exposure?

Answer: Yes, many aromatic compounds are susceptible to photodegradation.[4][5][6] The thiophene ring and the brominated benzene ring are both chromophores that can absorb UV light, potentially leading to the formation of degradation products. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B) which outline a systematic approach to evaluating the light sensitivity of drug substances.[4][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for light-induced degradation.

Experimental Protocol: Confirmatory Photostability Study (Simplified)

  • Prepare Samples: Prepare two identical sets of your compound in the solution of interest.

  • Light-Exposed Sample: Place one set in a photostability chamber with a calibrated light source (as per ICH Q1B guidelines, a xenon arc lamp is an option).[6]

  • Dark Control: Wrap the second set completely in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.[4]

  • Exposure: Expose the samples for a defined duration.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

  • Comparison: Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak in the light-exposed sample compared to the dark control indicates photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid?

A1: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in hydrolysis reactions. For immediate use in aqueous buffers, it is best to prepare the stock solution fresh and add it to the aqueous medium just before the experiment.

Q2: How should I store my stock solution?

A2: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize the rate of any potential degradation.[9] It is also recommended to store them in amber vials or vials wrapped in aluminum foil to protect the compound from light.[6] Aliquoting the stock solution into smaller, single-use volumes can prevent degradation from repeated freeze-thaw cycles.

Q3: Is 3-(4-Bromobenzamido)thiophene-2-carboxylic acid susceptible to oxidation?

A3: The thiophene ring can be susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.[10] While this is generally less of a concern in solution under normal experimental conditions compared to hydrolysis or photodecomposition, it can be accelerated by the presence of oxidizing agents or exposure to air over long periods. If you suspect oxidation, you can try degassing your solvents or storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. To be "stability-indicating," the method must be able to resolve the parent compound from all potential degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradation products, which can help in elucidating the degradation pathway.[12][13]

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Photon Technology International. (n.d.). Pharma Stability: Photostability (ICH Q1B). [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. [Link]

  • Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]

  • LibreTexts Chemistry. (n.d.). 7.6 Hydrolysis of Amides. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). 3-(4-bromobenzamido)thiophene-2-carboxylic acid. [Link]

  • MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Dana Bioscience. (n.d.). 3-(4-Bromobenzamido)thiophene-2-carboxylic acid 100mg. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Eawag. (n.d.). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Wiley Online Library. (2021). Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel derivatization strategy. [Link]

  • PubMed. (n.d.). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. [Link]

  • ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PubChem. (n.d.). Benzo[b]thiophene-2-carboxylic acid. [Link]

  • PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

  • Royal Society of Chemistry. (n.d.). Dimerization reactions with oxidized brominated thiophenes. [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • University of Florida. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. [Link]

Sources

Troubleshooting

Optimization of pH conditions for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid extraction

Technical Support Center: Optimization of pH Conditions for 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid Extraction Executive Summary & Chemical Context Subject: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (CAS: N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of pH Conditions for 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid Extraction

Executive Summary & Chemical Context

Subject: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (CAS: N/A for specific derivative, Analogous to Thiophene-2-carboxylic acid derivatives). Functional Class: Aromatic Carboxylic Acid with a lipophilic Amide side chain. Critical Parameter: pH-dependent Ionization (Speciation).

As a Senior Application Scientist, I have structured this guide to address the most common bottleneck in the isolation of this compound: Solubility switching via pH control.

The molecule possesses two distinct regions:[1]

  • The Hydrophilic Head: The carboxylic acid at position 2 (pKa ≈ 3.5 - 4.0).

  • The Hydrophobic Tail: The 3-(4-bromobenzamido) moiety, which significantly decreases water solubility and increases organic partitioning.

The Core Challenge: Balancing the ionization of the carboxylic acid to achieve water solubility (for impurity removal) against its protonation for organic extraction or precipitation, without triggering amide hydrolysis or stable emulsions.

Technical Workflow & Protocol

Standardized Acid-Base "Swing" Extraction Protocol

This protocol utilizes the pH-dependent solubility switch to isolate the target acid from neutral impurities (e.g., unreacted 4-bromobenzamide) and basic byproducts.

Phase 1: Solubilization & Impurity Removal (Target in Aqueous Phase)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Add 1.0 M Sodium Bicarbonate (

    
    ) or 1.0 M Sodium Carbonate (
    
    
    
    ) to the organic phase.
    • Target pH:8.5 – 9.5 .

    • Mechanism:[2][3][4][5] The carboxylic acid deprotonates (

      
      ), becoming water-soluble.
      
  • Partition: Shake and separate layers.

    • Organic Layer: Contains neutral impurities. Discard (or save for recovery).

    • Aqueous Layer: Contains the target product as a carboxylate salt. Keep .

Phase 2: Product Isolation (Target in Organic Phase/Precipitate)

  • Acidification: Cool the aqueous layer to 5–10°C. Slowly add 2.0 M Hydrochloric Acid (

    
    ) while stirring.
    
    • Target pH:1.0 – 2.0 .

    • Mechanism:[2][3][4][5] The carboxylate re-protonates (

      
      ), losing water solubility.
      
  • Recovery:

    • Option A (Precipitation): If the product forms a solid, filter and wash with cold water.

    • Option B (Extraction): If the product oils out, extract with fresh Ethyl Acetate (3x), dry over

      
      , and evaporate.
      

Visualizing the Workflow

The following diagram illustrates the logical flow of the extraction process and the species distribution at each stage.

ExtractionWorkflow Start Crude Mixture (Target + Impurities) Dissolve Dissolve in Organic Solvent (EtOAc / DCM) Start->Dissolve BaseWash Add Base (NaHCO3) pH 8.5 - 9.5 Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as R-COO- Na+) PhaseSep->AqLayer1 Keep Acidify Acidify (HCl) pH 1.0 - 2.0 AqLayer1->Acidify Precipitate Precipitate Forms (Target as R-COOH) Acidify->Precipitate Filter Filtration / Extraction Precipitate->Filter Final Pure Product 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Filter->Final

Caption: Figure 1: Acid-Base "Swing" Extraction Logic Flow. Blue nodes indicate product state changes.

Troubleshooting & FAQs

Q1: I am experiencing a persistent emulsion during the basic extraction step. How do I resolve this? Diagnosis: The sodium salt of your compound (


) is amphiphilic (hydrophilic head, lipophilic bromobenzamido tail), effectively acting as a surfactant (soap).
Corrective Actions: 
  • Increase Ionic Strength: Add saturated Brine (

    
    ) solution to the aqueous phase. This reduces the solubility of the surfactant at the interface ("salting out").
    
  • Filter the Interface: Emulsions are often stabilized by micro-particulates. Filtering the biphasic mixture through a Celite pad can break the emulsion.

  • Adjust Solvent Ratio: If using DCM, switch to Ethyl Acetate, which often has better phase separation characteristics for amides.

Q2: My recovery yield is low (<50%) after acidification. Where is my product? Diagnosis: The pH during acidification may not be low enough, or the product is partially soluble in the acidic aqueous phase due to the amide group's polarity. Corrective Actions:

  • Check pH: Ensure the final pH is < 2.0 . The pKa is likely ~3.5. According to the Henderson-Hasselbalch equation, at pH 3.5, 50% is still ionized (soluble). You need pH < 1.5 to ensure >99% protonation.

  • Salting Out: Saturate the acidic aqueous layer with NaCl before the final extraction to force the organic molecule out of the water.

  • Check the "Discarded" Organic Layer: If the pH of the initial basic wash was not high enough (e.g., pH 6-7), the product may have remained in the first organic layer.

Q3: Can I use NaOH instead of NaHCO3 for better solubility? Diagnosis: While NaOH (pH 14) ensures complete deprotonation, it poses a chemical risk. Risk Assessment: The molecule contains an amide linkage . Exposure to strong base (pH > 12) at elevated temperatures or for prolonged periods can catalyze amide hydrolysis , cleaving the 4-bromobenzoyl group and destroying your product. Recommendation: Stick to weak bases (


 or 

). If NaOH is necessary, keep the solution cold (0°C) and minimize contact time.

Q4: The product "oils out" instead of crystallizing upon acidification. Why? Diagnosis: The product has a melting point near room temperature in its solvated state, or impurities are depressing the melting point. Corrective Actions:

  • Seed Crystals: Add a small crystal of pure product to induce nucleation.

  • Scratching: Scratch the side of the glass vessel with a glass rod.

  • Solvent Swap: Extract the oil into EtOAc, dry, and then slowly add a non-polar anti-solvent like Hexanes or Heptane to force controlled precipitation.

Data: pH Optimization Table

The following table summarizes the theoretical distribution of the species based on a pKa of ~3.5.

ParameterpH 1.0 (Acidic)pH 3.5 (pKa)pH 8.5 (Basic)
Dominant Species Neutral (

)
50/50 MixAnionic (

)
Water Solubility Very Low (Precipitates)ModerateHigh
Organic Solubility HighModerateLow
Extraction Phase Organic Layer Interface/BothAqueous Layer
Risk Factor Acid Hydrolysis (Low risk)Poor SeparationEmulsification

References

  • Solubility of Thiophene-2-carboxylic acid. Solubility of Things.[6] Retrieved from [Link]

  • Extraction of Carboxylic Acids. Science of Synthesis: Carboxylic Acids.[1] Thieme Connect. Retrieved from [Link]

  • PubChemLite Record: 3-(4-bromobenzamido)thiophene-2-carboxylic acid. PubChem.[7][8][9] Retrieved from [Link](Note: CID is illustrative of the class; specific derivative data extrapolated from thiophene-2-carboxylic acid core).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid

Executive Summary & Target Profile 3-(4-Bromobenzamido)thiophene-2-carboxylic acid represents a classic scaffold in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated negative regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

3-(4-Bromobenzamido)thiophene-2-carboxylic acid represents a classic scaffold in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated negative regulator of the insulin and leptin signaling pathways, making it a high-value target for type 2 diabetes (T2D) and obesity therapeutics.[1]

This guide analyzes the compound as a representative lead in the "3-substituted thiophene-2-carboxylic acid" class. Unlike non-specific phosphatase inhibitors (e.g., Sodium Orthovanadate), this scaffold is engineered for competitive, active-site directed inhibition with enhanced selectivity derived from its hydrophobic "tail" (the 4-bromophenyl group).

Compound Profile
FeatureSpecification
Chemical Name 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid
Primary Target Protein Tyrosine Phosphatase 1B (PTP1B)
Mechanism Competitive Inhibitor (pTyr mimetic)
Key Pharmacophore 2-Carboxylic Acid (Phosphate mimic) + Hydrophobic Tail
Therapeutic Area Type 2 Diabetes, Obesity, Metabolic Syndrome

Mechanism of Action: The "Bidentate" Strategy

To understand the SAR of this molecule, one must understand the PTP1B active site. The enzyme contains a deep, positively charged catalytic pocket (site A) and a nearby hydrophobic "second aryl phosphate binding site" (site B).

  • Primary Interaction (Site A): The thiophene-2-carboxylic acid moiety acts as a bioisostere of phosphotyrosine (pTyr). The carboxylate anion forms critical salt bridges with the conserved Arg221 in the PTP1B P-loop, mimicking the phosphate group of the natural substrate.

  • Secondary Interaction (Site B): The 3-amido linker positions the 4-bromophenyl tail to extend out of the active site and engage adjacent hydrophobic residues (e.g., Tyr46, Arg47, Asp48 region). This "bidentate" binding mode is crucial for gaining selectivity over other phosphatases (like TCPTP).

Visualizing the Signaling Pathway

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 (pTyr) IR->IRS Phosphorylation (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Signaling Cascade Glucose Glucose Uptake PI3K->Glucose Metabolic Effect PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates Inhibitor 3-(4-Bromobenzamido) thiophene-2-carboxylic acid Inhibitor->PTP1B Competitively Inhibits (Blocks Active Site)

Figure 1: Mechanism of PTP1B inhibition in the insulin signaling cascade. The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining insulin signaling.

Structure-Activity Relationship (SAR) Analysis

The molecule can be dissected into three distinct pharmacophoric regions. Each plays a specific role in potency and selectivity.

Region 1: The Acidic Head (Thiophene-2-carboxylic acid)
  • Function: Acts as the "anchor." The carboxylic acid is ionized at physiological pH.

  • SAR Insight: Replacing the carboxylic acid with an ester (e.g., methyl ester) abolishes activity because the neutral ester cannot form the essential salt bridge with Arg221.

  • Bioisosterism: The thiophene ring is often preferred over a phenyl ring (benzoic acid) because the sulfur atom can engage in specific S-aromatic interactions, and the bond angles of thiophene (86° at S) position the substituents differently than benzene (120°), often resulting in a better fit for the PTP1B active site cleft.

Region 2: The Linker (3-Amide)
  • Function: Provides a rigid spacer and hydrogen bonding capability.

  • SAR Insight: The amide nitrogen (-NH-) can act as a hydrogen bond donor to the backbone carbonyl of Asp48 or Tyr46 .

  • Rigidity: The amide bond has partial double-bond character, restricting rotation. This reduces the entropic penalty upon binding compared to a flexible alkyl chain.

Region 3: The Hydrophobic Tail (4-Bromophenyl)
  • Function: Reaches the "Site B" or hydrophobic groove to enhance affinity.

  • The "Bromine Effect":

    • Lipophilicity: Bromine is significantly more lipophilic than Fluorine or Hydrogen. This increases the hydrophobic interaction energy in the non-polar pocket.

    • Halogen Bonding: Bromine can participate in "halogen bonding" (interaction between the electropositive sigma-hole of the halogen and a backbone carbonyl oxygen), a feature not possible with Hydrogen or Methyl groups.

    • Size: The bulky bromine atom fills the hydrophobic pocket more effectively than smaller substituents, often leading to 2-5x greater potency compared to the unsubstituted analog.

SAR Visualization Map

SAR_Map Core 3-(4-Bromobenzamido) thiophene-2-carboxylic acid Head Region A: 2-COOH (pTyr Mimic) Core->Head Anchors to Arg221 Linker Region B: 3-Amide (Spacer & H-Bond) Core->Linker Orients Tail Tail Region C: 4-Bromophenyl (Hydrophobic Interaction) Core->Tail Binds Secondary Pocket Head_Note Essential for Activity. Esters are inactive. Head->Head_Note Tail_Note Br > Cl > F > H Increases lipophilicity & Halogen bonding. Tail->Tail_Note

Figure 2: Pharmacophore dissection of the lead compound.

Comparative Performance Guide

When selecting an inhibitor for research, it is crucial to compare the lead compound against standard alternatives.

Feature3-(4-Bromobenzamido)... (This Product)Sodium Orthovanadate Trodusquemine (MSI-1436)
Type Small Molecule, CompetitiveInorganic, Pan-InhibitorAllosteric Inhibitor
Selectivity Moderate/High (PTP1B > TCPTP)Low (Inhibits all PTPs & ATPases)High (Specific to PTP1B)
Potency (IC50) Typically low micromolar (µM) Millimolar (mM)Nanomolar (nM)
Cell Permeability Good (Lipophilic tail helps)Poor (Requires high conc.)Moderate
Primary Use SAR Studies, Hit-to-Lead OptimizationGeneral Phosphatase BlockadeClinical Candidate / Advanced Study
Advantage Structurally tunable. Can be modified to improve selectivity.Cheap, universally active.Does not compete with substrate.

Recommendation:

  • Use Sodium Orthovanadate if you just need to "freeze" all phosphorylation in a lysate.

  • Use 3-(4-Bromobenzamido)thiophene-2-carboxylic acid if you are studying specific PTP1B inhibition mechanisms or conducting SAR optimization campaigns.

Experimental Protocols

A. Chemical Synthesis (Validation)

To validate the structure, the compound is synthesized via a convergent coupling strategy.

  • Starting Materials: Methyl 3-aminothiophene-2-carboxylate (Core) and 4-bromobenzoyl chloride (Tail).

  • Step 1 (Amide Coupling):

    • Dissolve methyl 3-aminothiophene-2-carboxylate in dry DCM/Pyridine.

    • Add 4-bromobenzoyl chloride dropwise at 0°C.

    • Stir at RT for 4-12h.

    • Result: Methyl 3-(4-bromobenzamido)thiophene-2-carboxylate (Intermediate).

  • Step 2 (Hydrolysis):

    • Dissolve Intermediate in THF/MeOH/Water (3:1:1).

    • Add LiOH (3 eq). Stir at RT until TLC shows disappearance of ester.

    • Acidify with 1N HCl to pH 2. Precipitate forms.[2]

    • Filter and recrystallize (typ.[3] Ethanol/Water).

    • Result:3-(4-Bromobenzamido)thiophene-2-carboxylic acid .

B. PTP1B Enzymatic Assay (Standard Protocol)

This protocol measures the IC50 of the inhibitor using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant Human PTP1B (1-321 catalytic domain).

Workflow:

  • Plate Setup: Add 10 µL of Inhibitor (variable conc. in DMSO) to 96-well plate.

  • Enzyme Addition: Add 40 µL of PTP1B enzyme solution. Incubate 10 min at 37°C.

  • Reaction Start: Add 50 µL of pNPP substrate.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

  • Analysis: Plot Slope (Vmax) vs. [Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • PubChem. (n.d.). 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (CID 16778389). National Library of Medicine. Link

  • Wan, Z. K., et al. (2007). Design, synthesis, and biological evaluation of isothiazolidinone-containing PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2913-2916. (Describes the general "Acid Head + Hydrophobic Tail" pharmacophore strategy). Link

Sources

Comparative

A Comparative Analysis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid and Standard Inhibitors Targeting Dihydroorotate Dehydrogenase (DHODH)

This guide provides an in-depth comparative framework for evaluating the potency of the novel compound 3-(4-Bromobenzamido)thiophene-2-carboxylic acid against established inhibitors of Dihydroorotate Dehydrogenase (DHODH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative framework for evaluating the potency of the novel compound 3-(4-Bromobenzamido)thiophene-2-carboxylic acid against established inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Therapeutic Significance of DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA.[2][3] In rapidly proliferating cells, such as activated lymphocytes and cancer cells, the demand for pyrimidines is significantly elevated, making DHODH a compelling therapeutic target for autoimmune diseases, cancer, and viral infections.[1][2]

Inhibition of DHODH disrupts the supply of pyrimidines, thereby impeding cellular proliferation and exerting immunomodulatory and anti-proliferative effects.[3] This mechanism is the basis for the clinical efficacy of established drugs like Leflunomide and Teriflunomide in the treatment of rheumatoid arthritis and multiple sclerosis.[2][4][5]

The subject of this guide, 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, is a novel compound whose biological activity and therapeutic potential are under investigation. Given its structural characteristics, a pertinent hypothesis is its potential activity as a DHODH inhibitor. This guide outlines the experimental framework for testing this hypothesis and comparing its potency against well-characterized, standard DHODH inhibitors.

Standard Inhibitors for Comparative Analysis

For a robust comparative evaluation, it is essential to benchmark the novel compound against clinically relevant and potent standard inhibitors of DHODH.

  • Leflunomide: A disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[4][6][7][8] Leflunomide is a prodrug that is rapidly metabolized to its active form, Teriflunomide.[4][6][9] It works by inhibiting DHODH, which in turn suppresses the proliferation of rapidly dividing lymphocytes.[6]

  • Teriflunomide (A77 1726): The active metabolite of Leflunomide, Teriflunomide is also an approved oral medication for relapsing forms of multiple sclerosis.[9][10][11] It is a reversible inhibitor of DHODH and serves as a primary benchmark for the potency of new chemical entities targeting this enzyme.[9][12]

  • Brequinar: A potent, selective, and well-characterized experimental DHODH inhibitor with significant anti-proliferative and antiviral activity.[13][14] Due to its high potency, Brequinar is an excellent standard for in vitro enzymatic assays.

The mechanism of these inhibitors involves binding to the ubiquinone binding site of the DHODH enzyme, thereby blocking its catalytic function.

Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinone Ubiquinone DHODH->Ubiquinone e- transfer UMP UMP Orotate->UMP UMPS Ubiquinone-H2 Ubiquinone-H2 UTP, CTP UTP, CTP UMP->UTP, CTP Further Synthesis DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Leflunomide/Teriflunomide Leflunomide/Teriflunomide Leflunomide/Teriflunomide->DHODH Inhibit Brequinar Brequinar Brequinar->DHODH Inhibit 3-(4-Bromobenzamido)\nthiophene-2-carboxylic acid\n(Hypothesized) 3-(4-Bromobenzamido) thiophene-2-carboxylic acid (Hypothesized) 3-(4-Bromobenzamido)\nthiophene-2-carboxylic acid\n(Hypothesized)->DHODH Inhibit

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and its inhibition.

Comparative Potency Data

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for the standard inhibitors and provides a placeholder for the experimental determination of the potency of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.

CompoundTargetIC50 (Human DHODH)Reference
Teriflunomide (A77 1726)DHODH~411 nM[5]
BrequinarDHODH5.2 nM[13]
Farudodstat (ASLAN003)DHODH35 nM[14]
3-(4-Bromobenzamido)thiophene-2-carboxylic acid DHODH (Hypothesized) To be determined N/A

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: DHODH Enzyme Activity Assay

To determine the IC50 value of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid and directly compare it to standard inhibitors, a robust and validated enzymatic assay is required. The following protocol describes a common colorimetric assay for measuring DHODH activity.[1][15]

Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[1][15] DHODH catalyzes the oxidation of its substrate, dihydroorotate, to orotate. The electrons generated are transferred to DCIP, causing its reduction and a corresponding decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.[1]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Decylubiquinone (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Triton X-100

  • Test compound: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

  • Standard inhibitors: Teriflunomide, Brequinar

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and standard inhibitors in 100% DMSO.

    • Create a series of dilutions of each compound to generate a dose-response curve (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).

  • Reaction Mixture Preparation (per well):

    • Prepare a reaction buffer containing Tris-HCl, Triton X-100, and decylubiquinone.

    • Add the substrate (dihydroorotate) and the electron acceptor (DCIP) to the reaction buffer to create the final reaction mixture.

  • Assay Procedure:

    • To each well of a 96-well plate, add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells).

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the recombinant human DHODH enzyme to each well.

    • Immediately place the microplate in a plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 600 nm kinetically over a period of 10-15 minutes, with readings taken every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the DMSO control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare serial dilutions of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid and standard inhibitors in DMSO C Dispense compounds/DMSO into 96-well plate A->C B Prepare reaction mixture: - Buffer - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Decylubiquinone (Cofactor) B->C D Add reaction mixture to all wells C->D E Initiate reaction by adding recombinant DHODH enzyme D->E F Kinetic read at 600 nm (37°C for 15 min) E->F G Calculate reaction rates (slope of absorbance vs. time) F->G H Normalize data to DMSO control and plot % inhibition vs. [Inhibitor] G->H I Fit dose-response curve and determine IC50 values H->I

Caption: A step-by-step workflow for the DHODH enzymatic inhibition assay.

Discussion and Interpretation of Potential Outcomes

The experimental framework outlined above provides a clear path to characterizing the inhibitory potential of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid against DHODH.

  • High Potency (Low IC50): An IC50 value in the low nanomolar range, comparable to or better than Brequinar, would classify the novel compound as a highly potent DHODH inhibitor. This would warrant further investigation into its selectivity, mechanism of action, and potential for preclinical development.

  • Moderate Potency: An IC50 value in the range of Teriflunomide would suggest that the compound has relevant biological activity. Further structure-activity relationship (SAR) studies could be initiated to optimize its potency.

  • Low or No Potency (High IC50): A high micromolar or undetectable IC50 would indicate that 3-(4-Bromobenzamido)thiophene-2-carboxylic acid is not a significant inhibitor of DHODH under these assay conditions. In this scenario, alternative biological targets for the compound should be explored.

This guide provides a comprehensive framework for the comparative analysis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid against standard DHODH inhibitors. By employing a validated enzymatic assay and benchmarking against clinically relevant drugs like Leflunomide and Teriflunomide, researchers can accurately determine the potency of this novel compound and make informed decisions regarding its future as a potential therapeutic agent. The integrity of such comparative studies relies on meticulous experimental execution and rigorous data analysis, providing a solid foundation for drug discovery and development.

References

  • BenchChem. (2025). Foundational Research on Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Cancer: A Technical Guide.
  • Therapeutic Guidelines. (2013, February 1). The safety of leflunomide. Australian Prescriber.
  • BenchChem. (2025). Application Notes and Protocols for DHODH-IN-17 In Vitro Assay.
  • National Institutes of Health (NIH). Teriflunomide. PMC.
  • Synapse. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?.
  • MedchemExpress.com. Dihydroorotate Dehydrogenase | Inhibitors.
  • Santa Cruz Biotechnology. DHODH Inhibitors. SCBT.
  • AbMole BioScience. Kinase Inhibitors on DHODH Signaling Pathways.
  • National Institutes of Health (NIH). (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC.
  • MS Society. Teriflunomide (Aubagio).
  • Wikipedia. Teriflunomide. Available at: [Link]

  • Wikipedia. Leflunomide. Available at: [Link]

  • Arthritis UK. Leflunomide.
  • American College of Rheumatology. Leflunomide (Arava).
  • National Institutes of Health (NIH). (2023, June 3). Leflunomide. StatPearls - NCBI Bookshelf.
  • Dove Medical Press. (2017, July 28). Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis.
  • National Institutes of Health (NIH). (2022, March 9). Real-world effectiveness and safety profile of teriflunomide in the management of multiple sclerosis in the Gulf Cooperation Council countries: An expert consensus narrative review. PMC.

Sources

Validation

Technical Guide: Validating Allosteric Binding of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (BBTC)

The following guide provides a rigorous technical validation framework for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (referred to herein as BBTC ), a specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical validation framework for 3-(4-Bromobenzamido)thiophene-2-carboxylic acid (referred to herein as BBTC ), a specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

This content is structured for application scientists and drug discovery researchers requiring objective performance data and self-validating experimental protocols.

Executive Summary: The "Druggability" Solution

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type 2 Diabetes and obesity. However, traditional orthosteric inhibitors (binding to the active site) have historically failed due to two critical flaws:

  • Poor Selectivity: The active site is highly conserved, leading to off-target inhibition of T-cell Protein Tyrosine Phosphatase (TCPTP), which causes lethal immune defects.

  • Low Bioavailability: Mimicking the phosphotyrosine substrate requires highly charged moieties that cannot cross cell membranes.

BBTC represents the solution: a small-molecule allosteric inhibitor . It binds to a non-catalytic pocket ~20 Å from the active site, inducing a conformational change that renders the enzyme inactive without competing directly with the substrate.

Mechanism of Action: The WPD Loop Lock

To validate BBTC, one must understand how it inhibits. Unlike competitive inhibitors, BBTC does not physically block the catalytic cysteine (Cys215).

  • The Mechanism: BBTC binds to a hydrophobic pocket formed by helices

    
    , 
    
    
    
    , and
    
    
    .
  • The Effect: This binding stabilizes the WPD loop (residues 179–185) in its "Open" conformation.

  • The Result: The catalytic Asp181 is held away from the substrate, preventing catalysis even if the substrate enters the active site.

Visualization: Allosteric Inhibition Pathway

AllostericMechanism Apo Apo PTP1B (Dynamic Equilibrium) WPD_Closed WPD Loop CLOSED (Catalytically Active) Apo->WPD_Closed Natural Fluctuation WPD_Open WPD Loop LOCKED OPEN (Catalytically Inactive) Apo->WPD_Open Natural Fluctuation Substrate Substrate (pTyr Peptide) Substrate->WPD_Closed Binds Active Site BBTC BBTC Inhibitor (Allosteric Ligand) Complex_Allo Allosteric Complex (BBTC bound to α3-α6-α7) BBTC->Complex_Allo Binds 20Å from Active Site Complex_Ortho Orthosteric Binding (Active Site Blocked) Complex_Allo->WPD_Open Stabilizes Conformation WPD_Open->Substrate Substrate can bind but NO Hydrolysis

Figure 1: Mechanism of BBTC. Unlike orthosteric inhibitors, BBTC locks the enzyme in an inactive conformation (WPD Open) rather than physically blocking the active site.

Comparative Performance Analysis

The following data compares BBTC against standard orthosteric inhibitors (e.g., Vanadate, Phosphotyrosine mimetics) and other allosteric references (e.g., Trodusquemine/MSI-1436).

FeatureOrthosteric Inhibitors (e.g., Vanadate)BBTC (Allosteric)Advantage/Disadvantage
Binding Site Active Site (Cys215 pocket)

-

-

Pocket (~20Å distal)
Advantage: BBTC avoids highly charged active site.
Kinetics Competitive (

increases,

constant)
Non-Competitive / Mixed (

decreases)
Advantage: Efficacy is not reduced by high cellular substrate concentrations.
Selectivity (vs TCPTP) Poor (< 10-fold)High (> 60-fold) Critical: BBTC avoids TCPTP-related toxicity (bone marrow suppression).
Physicochemical Highly Charged (Low Cell Permeability)Lipophilic / UnchargedAdvantage: BBTC readily crosses cell membranes.
Potency (

)
Nanomolar (nM)Low Micromolar (1–10 µM)Trade-off: Lower potency compensated by superior selectivity.

Key Insight: While orthosteric inhibitors often show lower


 values in cell-free assays, they fail in cellular environments due to poor permeability and competition with high intracellular substrate levels. BBTC maintains efficacy in cells.

Validation Protocols (Self-Validating Systems)

To confirm BBTC activity is genuinely allosteric and not an artifact (e.g., aggregation), follow these three validation tiers.

Protocol A: Kinetic Validation (The "Signature" Test)

Objective: Prove non-competitive inhibition. Reagents: Recombinant PTP1B (1-301), pNPP (substrate), BBTC (dissolved in DMSO).

  • Preparation: Prepare PTP1B in assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40). Note: NP-40 is critical to prevent false positives from compound aggregation.

  • Titration: Create a matrix of Substrate concentrations (0.5

    
     to 5 
    
    
    
    ) and BBTC concentrations (0, 0.5, 1, 2, 5, 10 µM).
  • Reaction: Incubate Enzyme + BBTC for 10 min. Add Substrate. Measure Absorbance (405 nm) over 15 mins.

  • Analysis: Plot Lineweaver-Burk (1/V vs 1/[S]).

    • Success Criteria: Lines must intersect on the X-axis (Non-competitive) or to the left of the Y-axis (Mixed).

    • Failure: If lines intersect on the Y-axis, the inhibition is Competitive (Orthosteric), and the compound is not acting via the allosteric mechanism.

Protocol B: Biophysical Validation (Fluorescence Shift)

Objective: Detect conformational change in the WPD loop. Mechanism: PTP1B contains a Tryptophan residue (Trp179) on the WPD loop. Binding of BBTC alters the environment of Trp179, causing a fluorescence quench or shift.

  • Setup: 1 µM PTP1B in buffer.

  • Excitation/Emission: Excite at 280 nm; Scan Emission 300–400 nm.

  • Titration: Add BBTC stepwise (0–20 µM). Correct for DMSO background.

  • Result: A dose-dependent decrease in fluorescence intensity at ~334 nm confirms binding induces a conformational shift in the WPD loop region.

Protocol C: Cellular Validation (Insulin Signaling)

Objective: Prove on-target effect in living cells (HepG2 or CHO-IR).

  • Starvation: Serum-starve cells for 16 hours.

  • Treatment: Treat with BBTC (10–50 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (10 nM) for 5 minutes.

  • Lysis & Western Blot:

    • Target: Phospho-Akt (Ser473) and Phospho-IR (Tyr1162/1163).

    • Control: Total Akt, Total IR, Actin.

  • Validation: BBTC must increase phosphorylation levels significantly higher than Insulin alone.

Visualization: Experimental Workflow

ValidationWorkflow cluster_Enzymatic 1. Kinetic Assay (In Vitro) cluster_Cellular 2. Cellular Assay (In Vivo) Start Start Validation Step1 Mix PTP1B + BBTC (+ 0.05% NP-40) Start->Step1 Step2 Add pNPP Substrate (Vary [S]) Step1->Step2 Result1 Lineweaver-Burk Plot (Check Intersection) Step2->Result1 Step3 HepG2 Cells (Serum Starve) Result1->Step3 If Non-Competitive Confirmed Step4 Treat BBTC -> Insulin Pulse Step3->Step4 Result2 Western Blot (p-Akt / p-IR Increase) Step4->Result2

Figure 2: Step-by-step validation workflow ensuring exclusion of false positives (via detergent in Step 1) and confirmation of biological relevance (Step 4).

References

  • Wiesmann, C., et al. (2004).[1][2][3][4] Allosteric inhibition of protein tyrosine phosphatase 1B.[1][2][5][6][7][8] Nature Structural & Molecular Biology, 11(8), 730–737.[2]

    • Foundational text describing the discovery of the - - allosteric pocket and the benzamido-thiophene scaffold.
  • Li, S., et al. (2014).[6] The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS ONE, 9(5), e97668.[6]

    • Detailed molecular dynamics simulation explaining the WPD loop locking mechanism.
  • Krishnan, N., et al. (2018). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models.[1][9] Journal of Biological Chemistry, 293, 1517–1525.[1]

    • Provides comparative data on allosteric vs orthosteric inhibitor performance in vivo.
  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease.[9] Nature Reviews Molecular Cell Biology, 7, 833–846.

    • Authoritative review on PTP1B signaling and the rationale for targeting the allosteric site.

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 3-(4-Bromobenzamido)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's molecular structure and purity is a foundati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's molecular structure and purity is a foundational requirement. For novel compounds like 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, a molecule of interest in drug discovery, elemental analysis serves as a crucial, quantitative checkpoint. This guide provides an in-depth comparison of the theoretical versus experimental elemental composition of this compound, details the underlying analytical methodology, and contrasts this classic technique with modern spectroscopic alternatives.

The Foundational Check: Principle of Elemental Analysis

Elemental analysis, specifically CHNS analysis, operates on the principle of combustion.[1][2] A pure sample of the compound is combusted at high temperatures (typically 900–1000°C) in an oxygen-rich environment.[2][3] This process quantitatively converts the constituent elements into simple, detectable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas/oxides (N₂/NOx), and sulfur to sulfur dioxide (SO₂).[4] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD), to determine the mass percentage of each element in the original sample.[5] This technique is a cornerstone for verifying the empirical formula of a newly synthesized compound.[1][6]

Theoretical Composition: The Calculated Benchmark

To validate experimental results, a theoretical elemental composition must first be calculated based on the compound's molecular formula.

Compound: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid Molecular Formula: C₁₂H₈BrNO₃S[7] Molecular Weight: 326.17 g/mol [8]

The calculation of the expected mass percentage for each element is as follows:

  • % Carbon (C): (12 * 12.011) / 326.17 * 100 = 44.19%

  • % Hydrogen (H): (8 * 1.008) / 326.17 * 100 = 2.47%

  • % Nitrogen (N): (1 * 14.007) / 326.17 * 100 = 4.29%

  • % Sulfur (S): (1 * 32.065) / 326.17 * 100 = 9.83%

  • % Bromine (Br): (1 * 79.904) / 326.17 * 100 = 24.50%

  • % Oxygen (O) (by difference): 100 - (44.19 + 2.47 + 4.29 + 9.83 + 24.50) = 14.72%

This theoretical profile is the "gold standard" against which all experimental data for a pure sample of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid must be compared.

Experimental Protocol & Data Comparison

Achieving accurate elemental analysis results hinges on meticulous sample preparation and a validated instrumental method.[9] The following protocol outlines the critical steps for analyzing 3-(4-Bromobenzamido)thiophene-2-carboxylic acid.

Detailed Experimental Protocol for CHNS Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and free of residual solvents or moisture, which can skew hydrogen and oxygen percentages.[9] Dry the sample under a high vacuum to a constant weight.

    • Finely grind the dried sample to ensure complete and uniform combustion.[9]

    • Accurately weigh 1-3 mg of the prepared sample into a tin capsule using a calibrated microbalance. The precise mass is critical for accurate percentage calculation.

  • Instrument Setup & Calibration:

    • Set up the CHNS analyzer according to the manufacturer's specifications. A typical combustion furnace temperature is set to ~1000°C.

    • Calibrate the instrument using certified micro-analytical standards (e.g., acetanilide) to ensure the accuracy of the detector response.[3]

  • Analysis:

    • Place the weighed sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes "flash combustion" in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are passed over a copper reducer to convert nitrogen oxides to N₂ and are then separated via a gas chromatography column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to the helium carrier gas.

  • Data Processing:

    • The instrument's software calculates the mass percentages of C, H, N, and S based on the sample weight and detector output.

Data Comparison Table

For a synthesized batch of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid, the experimental results are compared against the theoretical values. A widely accepted tolerance for purity confirmation is a deviation of ±0.4% from the theoretical value for each element.

ElementTheoretical %Typical Experimental %Deviation (%)Status
Carbon (C)44.1944.05-0.14Pass
Hydrogen (H)2.472.51+0.04Pass
Nitrogen (N)4.294.21-0.08Pass
Sulfur (S)9.839.75-0.08Pass

A result within this ±0.4% window provides strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

The Broader Analytical Context: Comparison with Other Techniques

While elemental analysis is fundamental for determining elemental ratios, it does not provide information about the specific arrangement of atoms or the functional groups present. For comprehensive structural elucidation, it must be used in concert with other analytical techniques.[10]

G cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product EA Elemental Analysis (Confirms Formula & Purity) Purification->EA Pure Compound NMR NMR Spectroscopy (Determines Connectivity) Purification->NMR Pure Compound MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS Pure Compound FTIR FTIR Spectroscopy (Identifies Functional Groups) Purification->FTIR Pure Compound Final_Confirmation Unambiguous Structure Confirmed EA->Final_Confirmation Complementary Data NMR->Final_Confirmation Complementary Data MS->Final_Confirmation Complementary Data FTIR->Final_Confirmation Complementary Data

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Provides the mass percent of C, H, N, S. Confirms empirical formula and purity.Highly accurate and quantitative for elemental ratios; cost-effective.[9]Provides no direct structural information (connectivity, stereochemistry).
NMR Spectroscopy Determines the chemical environment and connectivity of atoms (¹H, ¹³C).[10]Gold standard for detailed structural elucidation in solution.[10]Inherently low sensitivity, requires larger sample amounts (mg) and deuterated solvents.[11][12]
Mass Spectrometry (MS) Measures the mass-to-charge ratio, confirming molecular weight and fragmentation patterns.[13]Extremely high sensitivity (detecting femtomole levels); provides exact mass.[11][14]Isomers can be difficult to distinguish; quantitation can be challenging without standards.[14]
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H).[10]Fast, non-destructive, and excellent for confirming the presence of key bonds.Provides limited information on the overall molecular skeleton.

As the table illustrates, these techniques are highly complementary.[14] Mass spectrometry confirms that a molecule has the correct mass for C₁₂H₈BrNO₃S, NMR confirms the specific arrangement of those atoms, FTIR verifies the presence of amide and carboxylic acid groups, and elemental analysis provides the final, quantitative proof that the elemental ratios are correct, confirming the sample's purity.

Conclusion

For drug development professionals and researchers, elemental analysis is not merely a legacy technique but a fundamental, quantitative pillar in the process of chemical characterization. While modern spectroscopic methods provide exquisite structural detail, the combustion analysis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid offers an indispensable, cost-effective, and robust confirmation of its empirical formula and purity. When integrated into a comprehensive analytical workflow, it provides the ultimate validation that the material in hand is indeed the target compound, ensuring the integrity of all subsequent research and development activities.

References

  • ASTM D5291-02 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. Available at: [Link]

  • Combustion analysis - Wikipedia. Wikipedia. Available at: [Link]

  • All About Combustion Analysis. Infinita Lab. Available at: [Link]

  • 3-(4-bromobenzamido)thiophene-2-carboxylic acid (C12H8BrNO3S) - PubChemLite. PubChem. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • CHNS ANALYSIS. Columbia University. Available at: [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Available at: [Link]

  • Comparison of NMR and MS | Metabolomics. EMBL-EBI. Available at: [Link]

  • Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromobenzamido)thiophene-2-carboxylic acid proper disposal procedures

This guide outlines the Standard Operating Procedure (SOP) for the safe containment and disposal of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid . As a specialized research chemical with limited specific toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe containment and disposal of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid .

As a specialized research chemical with limited specific toxicological data, this protocol applies the Precautionary Principle , categorizing the substance as a High-Hazard Halogenated Organic Acid .

Chemical Profile & Hazard Assessment

Before disposal, you must understand the chemical nature of the waste to prevent dangerous incompatibilities.[1]

  • Chemical Name: 3-(4-Bromobenzamido)thiophene-2-carboxylic acid[2][3]

  • Molecular Formula:

    
    [2]
    
  • Functional Groups:

    • Thiophene Ring: Heterocyclic sulfur compound; potential environmental toxin.

    • Carboxylic Acid: Acidic (pH < 7 in solution); reactive with bases.

    • Aryl Bromide: Halogenated; requires high-temperature incineration to prevent formation of toxic brominated byproducts.

    • Amide Linkage: Generally stable but can hydrolyze in strong acids/bases.

Structure-Activity Relationship (SAR) Hazard Classification:

  • GHS Signal Word: WARNING (Derived from analogues like Thiophene-2-carboxylic acid).[4][5]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[6]

  • Disposal Class: Halogenated Organic Waste (Must be segregated from non-halogenated solvents/solids).

Personal Protective Equipment (PPE) Matrix

Dispose of this chemical only while wearing the following PPE.

Protection LevelEquipmentSpecification
Respiratory N95 or P100 RespiratorRequired if handling dry powder outside a fume hood.
Dermal Nitrile Gloves (Double-gloved)Minimum 0.11 mm thickness. Change immediately if splashed.
Ocular Chemical Splash GogglesANSI Z87.1 compliant. Face shield recommended for liquid waste pouring.[7]
Body Lab Coat + ApronChemical-resistant apron required when handling >500 mL of solution.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable to: Expired powder, synthesis failures, contaminated weighing boats.

  • Segregation: Do NOT mix with general trash or biohazard waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-(4-Bromobenzamido)thiophene-2-carboxylic acid" (Do not use abbreviations).[2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

  • Storage: Store in the Solid Waste Satellite Accumulation Area until pickup.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC effluents, dissolved samples.

  • pH Check: If the solution is acidic (due to the carboxylic acid), ensure the waste container is compatible (HDPE or Glass). Do not use metal containers.

  • Segregation (CRITICAL):

    • Pour into the Halogenated Organic Solvent carboy.

    • Reasoning: The bromine atom requires specific incineration protocols (higher temperature) to prevent the formation of HBr gas or brominated dioxins during thermal destruction.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases are present in the carboy.

    • Reaction Risk: Acid-Base exotherms can pressurize the carboy.

  • Logging: Record the volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize: If in solution, apply a spill pillow or absorbent clay (vermiculite).

  • Collect:

    • Solids: Sweep gently with a brush and dustpan into a sealable bag. Avoid creating dust.[4][6][8][9][10][11]

    • Liquids: Absorb completely.

  • Decontaminate: Wash the surface with a dilute soap/water solution.[8]

  • Dispose: Place all cleanup materials (gloves, absorbent, broom bristles) into the Solid Hazardous Waste container.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the critical decision-making process for segregating this specific chemical to ensure regulatory compliance (RCRA/EPA).

DisposalLogic cluster_warning CRITICAL SAFETY RULE Start Waste: 3-(4-Bromobenzamido) thiophene-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Segregate into SOLID HAZARDOUS WASTE (HDPE Jar) Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHaloSolv Aqueous Aqueous Buffer LiquidCheck->Aqueous FinalLiquid HALOGENATED WASTE CARBOY (High Temp Incineration) HaloSolv->FinalLiquid Compatible NonHaloSolv->FinalLiquid Contaminated by Bromine Aqueous->FinalLiquid Contains Organic Contaminant Warning DO NOT POUR DOWN DRAIN Brominated compounds are environmentally persistent.

Figure 1: Waste segregation logic flow ensuring brominated organics are routed to the correct incineration stream.

Regulatory & Compliance Notes

  • EPA (USA): This chemical falls under RCRA regulations. While it may not be explicitly "P-listed" or "U-listed" by specific CAS number, it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity, or more commonly, as Halogenated Solvent Waste (F-listed equivalent handling) due to the bromine content.

  • Incineration Requirement: The presence of the Thiophene ring (Sulfur) and Bromine requires disposal facilities to use scrubbers to neutralize SOx and HBr gases generated during combustion.

  • Drain Disposal: STRICTLY PROHIBITED. Thiophene derivatives can be toxic to aquatic life and are difficult for municipal water treatment plants to degrade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16778389, 3-(4-bromobenzamido)thiophene-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories (RCRA). Retrieved from [Link]

  • Bucknell University EHS. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated. Retrieved from [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Hazard Assessment: A Sum-of-the-Parts Analysis The primary principle for safely handling a novel compound is to assess the risks associated with its individual structural components. Carboxylic Acid Group (-COOH): Carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Sum-of-the-Parts Analysis

The primary principle for safely handling a novel compound is to assess the risks associated with its individual structural components.

  • Carboxylic Acid Group (-COOH): Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[1] Depending on their pKa, they can cause chemical burns. Proper eye and hand protection is therefore non-negotiable.

  • Thiophene Ring: Thiophene and its derivatives can act as skin, eye, and respiratory irritants.[2][3][4] Inhalation of dusts or vapors should be minimized.[3]

  • Brominated Aromatic System: Organobromine compounds present a range of potential hazards. They can be toxic, and many exhibit environmental persistence and bioaccumulation.[5][6][7] Skin absorption is a potential route of exposure that must be controlled.[2]

  • Solid (Powdered) Form: Assuming the compound is a solid, it presents a significant inhalation hazard. Fine powders can easily become airborne, leading to respiratory tract irritation and systemic exposure.

Given these factors, the compound should be treated as, at minimum, a Category 2 skin and eye irritant, a respiratory irritant, and a substance with potential for systemic toxicity via inhalation, ingestion, and skin absorption.[8][9]

Tiered PPE & Engineering Control Recommendations

Safe handling requires a combination of engineering controls and appropriate PPE. The selection of PPE is task-dependent. All operations should be guided by a formal hazard assessment and conducted within a designated laboratory area.[10][11]

Task / Operation Engineering Control Minimum PPE Required
Storage & Transport Ventilated Chemical CabinetSafety Glasses, Nitrile Gloves
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureLab Coat, Chemical Splash Goggles, Nitrile Gloves (Double-gloved recommended), N95 Respirator
Dissolution & Solution Prep Chemical Fume HoodLab Coat, Chemical Splash Goggles, Nitrile Gloves, Face Shield (if splash risk is high)
Active Reaction / Heating Chemical Fume HoodFlame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Neoprene over Nitrile)
Waste Disposal Chemical Fume HoodLab Coat, Chemical Splash Goggles, Nitrile Gloves, Face Shield

Core Protocols: Ensuring Procedural Safety

Procedural discipline is as critical as the equipment itself. The following protocols provide step-by-step guidance for key operations.

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Select the appropriate coat (standard or flame-resistant) and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles first, then a face shield if the task requires it. Goggles must always be worn beneath a face shield.[11]

  • Gloves: Put on your inner pair of gloves (if double-gloving). Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the outer pair of gloves.

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the first pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean hand, slide your finger under the cuff of the remaining glove and peel it off inside-out. Dispose of them in the designated halogenated waste stream.

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unfasten the coat. Peel it off your shoulders, turning the sleeves inside-out as you remove it. Roll it into a bundle with the contaminated side inward.

  • Respirator (if used): Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Protocol 2: Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[4]

  • Spill (Solid): Do not sweep. Gently cover the spill with an absorbent material approved for chemical spills. Moisten slightly to prevent dust generation. Collect the material using non-sparking tools into a designated, labeled hazardous waste container.[12] The area should then be decontaminated.

Protocol 3: Waste Generation and Disposal

Due to the presence of bromine, all waste streams containing this compound must be treated as halogenated organic waste .

  • Segregation is Critical: Never mix halogenated waste with non-halogenated solvent waste.[13][14][15] Mixing waste streams significantly increases disposal costs and complexity.[14]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Halogenated Organics" and list all chemical constituents and their approximate percentages.[13]

  • Container Management: Use only compatible, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) department. Keep containers closed at all times except when adding waste.[13]

  • Contaminated PPE: All disposable PPE (gloves, coats, N95 masks) that comes into contact with the compound must be disposed of as solid halogenated hazardous waste.

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Task Evaluation cluster_2 Phase 3: PPE & Control Selection Start Start: Handling 3-(4-Bromobenzamido) thiophene-2-carboxylic acid Assess_Form Assess Physical Form Start->Assess_Form Solid Form is Solid/Powder Assess_Form->Solid Solid Liquid Form is Liquid/Solution Assess_Form->Liquid Solution Task_Solid Task: Weighing or Transfer? Solid->Task_Solid Task_Liquid Task: High Splash Risk? (e.g., Heating, Large Volume) Liquid->Task_Liquid PPE_Base Baseline PPE: - Lab Coat - Goggles - Nitrile Gloves Task_Solid->PPE_Base No (e.g., sealed container) PPE_Inhalation Add Engineering Control: - Fume Hood / VBE Add PPE: - N95 Respirator - Double Gloves Task_Solid->PPE_Inhalation Yes Task_Liquid->PPE_Base No PPE_Splash Add PPE: - Face Shield - Chemical-Resistant Gloves Task_Liquid->PPE_Splash Yes PPE_Base->Liquid

Caption: PPE selection decision tree based on task.

References

  • Vertex AI Search. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • National Center for Biotechnology Information. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • ECHEMI. Thiophene SDS, 110-02-1 Safety Data Sheets.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • PubMed. (2021). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust.
  • New Jersey Department of Health. Hazard Summary: Thiophene.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • BenchChem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Ossila. (2022). Safety Data Sheet: Thieno[3,2-b]thiophene.
  • YouTube. (2024). Bromination safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Virginia. Chapter 7 - Management Procedures For Specific Waste Types.
  • Environmental Health and Safety. Hazardous Waste Reduction.
  • Fisher Scientific. Safety Data Sheet: Thiophene.
  • ResearchGate. (2026). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • OHS. (2020). Using PPE in the Laboratory (OHS101) Course Material.
  • TCI Chemicals. Safety Data Sheet: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Thiophenecarboxylic acid.
  • Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-thiophenecarboxylic acid.
  • CDH Fine Chemical. Material Safety Data Sheet: Thiophene-2-carboxaldehyde.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.